Dhodh-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQYHQHLKJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dhodh-IN-16: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dhodh-IN-16 is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. In cancer cells, which exhibit a heightened demand for nucleotides to sustain rapid proliferation, the inhibition of DHODH by this compound leads to a cascade of anti-tumor effects. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its impact on cellular metabolism, key signaling pathways, and ultimate effects on cancer cell fate. Quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes are presented to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism: Inhibition of De Novo Pyrimidine Synthesis
The primary mechanism of action of this compound is the direct and potent inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This process is essential for the production of uridine and cytidine, which are fundamental building blocks for DNA and RNA.[1][2] Cancer cells, due to their rapid proliferation, are particularly dependent on this pathway to meet their high demand for nucleotides.[1]
By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to a state of "pyrimidine starvation." This metabolic stress is the initiating event for the downstream anti-cancer effects of the compound.
Quantitative Data
The potency of this compound has been quantified against its molecular target and in cellular assays. The available data is summarized in the table below.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (Human DHODH) | 0.396 nM | Recombinant Human DHODH | Enzymatic Assay | |
| IC50 (Antiproliferative) | 0.2 nM | MOLM-13 (Human AML) | CellTiter-Glo |
Table 1: Quantitative Potency of this compound
Key Signaling Pathways and Cellular Consequences
The pyrimidine starvation induced by this compound triggers several downstream signaling pathways, culminating in cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.
p53 and CHK1-Mediated Cell Cycle Arrest and Apoptosis
Depletion of pyrimidine pools leads to replication stress, characterized by the stalling of replication forks during the S-phase of the cell cycle.[3][4] This stress activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1).[3][5] Activated CHK1 mediates cell cycle arrest, providing time for DNA repair.[3]
Simultaneously, pyrimidine depletion can lead to the activation of the tumor suppressor protein p53.[6][7][8] Increased p53 levels can induce the expression of cell cycle inhibitors like p21 and pro-apoptotic proteins, ultimately leading to programmed cell death if the metabolic stress is sustained.[6][7] The combined activation of the CHK1 and p53 pathways results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Upregulation of Antigen Presentation
Recent studies have revealed a novel link between DHODH inhibition and the immune system. Pyrimidine starvation has been shown to cause an upregulation of genes involved in the antigen presentation pathway (APP), including Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[9][10] This increased antigen presentation can potentially enhance the recognition and elimination of tumor cells by cytotoxic T lymphocytes, suggesting a synergistic potential for this compound with immune checkpoint inhibitors.[9][10]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the antiproliferative IC50 of this compound.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
-
Cancer cell line of interest (e.g., MOLM-13).
-
Appropriate cell culture medium.
-
This compound stock solution.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Western Blotting for p53 and Phospho-CHK1
This protocol is used to detect the activation of the p53 and CHK1 signaling pathways.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. The activation of CHK1 is often assessed by detecting its phosphorylation at specific sites (e.g., Ser345).
-
Materials:
-
Treated and untreated cancer cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-phospho-CHK1 (Ser345), anti-CHK1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-CHK1 (Ser345) at 1:1000 dilution in 5% w/v BSA, 1X TBS, 0.1% Tween® 20) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total CHK1, p53, and a loading control (e.g., β-actin) to normalize the data.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol.
-
RNase A solution (100 µg/mL).
-
Propidium iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by adding ice-cold 70% ethanol dropwise to the cell pellet while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark for 5-10 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI channel.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is used as a viability dye to distinguish late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Materials:
-
Treated and untreated cancer cells.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI).
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within 4 hours.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
MHC Class I Surface Staining by Flow Cytometry
This protocol is used to measure changes in MHC class I expression on the surface of cancer cells.
-
Principle: Fluorochrome-conjugated antibodies specific for MHC class I molecules are used to label the cell surface. The fluorescence intensity, measured by flow cytometry, is proportional to the level of MHC class I expression.
-
Materials:
-
Treated and untreated cancer cells.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated anti-MHC class I antibody.
-
Isotype control antibody.
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the recommended amount of anti-MHC class I antibody or the corresponding isotype control.
-
Incubate for 20-40 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200-500 µL of staining buffer for analysis.
-
Analyze the samples on a flow cytometer and quantify the mean fluorescence intensity (MFI) of MHC class I expression.
-
Quantification of Intracellular Pyrimidine Nucleotides by LC-MS/MS
This protocol is used to directly measure the depletion of pyrimidine pools following this compound treatment.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the separation and quantification of small molecules, including nucleotides, from complex biological matrices.
-
Materials:
-
Treated and untreated cancer cells.
-
Ice-cold 60% methanol.
-
Internal standards (e.g., stable isotope-labeled nucleotides).
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or C18).
-
-
Procedure:
-
Extraction:
-
Rapidly harvest a known number of cells (e.g., 1 x 10^7) and wash with ice-cold PBS.
-
Lyse the cells by adding a defined volume of ice-cold 60% methanol.
-
Add internal standards to the lysate.
-
Vortex vigorously and centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations.
-
Calculate the intracellular concentration of each pyrimidine nucleotide by normalizing the peak area to the internal standard and the cell number.
-
-
Conclusion
This compound is a potent and specific inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. Its mechanism of action in cancer cells is multifaceted, originating from the depletion of essential pyrimidine nucleotides. This metabolic insult triggers a cascade of events, including the activation of the p53 and CHK1 signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates the tumor's immunogenicity by upregulating antigen presentation machinery. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for further preclinical and clinical investigation of this compound as a promising anti-cancer therapeutic.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. opentrons.com [opentrons.com]
- 9. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Dhodh-IN-16 in Autoimmune Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a validated and potent therapeutic strategy for the treatment of autoimmune diseases.[1][2][3][4] This pathway is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes, which are key drivers of autoimmune pathology. By impeding this pathway, DHODH inhibitors can effectively suppress the immune response. Dhodh-IN-16 is a novel and highly potent inhibitor of human DHODH, demonstrating significant potential in preclinical research for various autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of DHODH inhibitors, with a specific focus on this compound, its quantitative data, relevant experimental protocols, and its role in the broader landscape of autoimmune disease research.
The Critical Role of DHODH in Autoimmune Diseases
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[5][6][7] Activated T and B lymphocytes, central to the pathogenesis of autoimmune disorders like rheumatoid arthritis and multiple sclerosis, undergo rapid proliferation, which creates a high demand for pyrimidines.[8][9] By inhibiting DHODH, the supply of these essential nucleotides is restricted, leading to a cytostatic effect on these immune cells and a dampening of the inflammatory cascade.[5] This targeted approach has led to the approval of DHODH inhibitors such as leflunomide and teriflunomide for the treatment of autoimmune diseases.[5][9]
This compound: A Potent Next-Generation Inhibitor
This compound has been identified as a highly potent, next-generation inhibitor of human DHODH. Its exceptional potency suggests the potential for greater efficacy and a more favorable safety profile compared to existing therapies.
Quantitative Data on Inhibitory Activity
The following table summarizes the key quantitative data available for this compound and other relevant DHODH inhibitors for comparative purposes.
| Compound | Target | IC50 | Cell Line | IC50 (Cell Growth) | Reference |
| This compound | human DHODH | 0.396 nM | MOLM-13 | 0.2 nM | [10] |
| Brequinar | human DHODH | 5.2 nM | HeLa | 0.156 µM (72h) | [11][12] |
| SBL-105 | rh DHODH | 48.48 nM | THP-1 | 60.66 nM | [13] |
| H-006 | human DHODH | 3.8 nM | - | - | [14] |
| KIO-100 | DHODH | < 4 nM | - | - | [15] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of intervention for DHODH inhibitors like this compound.
Caption: Inhibition of DHODH by this compound in the mitochondrial de novo pyrimidine synthesis pathway.
General Experimental Workflow for Evaluating DHODH Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel DHODH inhibitor.
Caption: A generalized workflow for the preclinical assessment of DHODH inhibitors.
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against DHODH.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate solution: L-dihydroorotic acid
-
Electron acceptor: Decylubiquinone or Dichlorophenolindophenol (DCIP)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a fixed amount of recombinant human DHODH to each well of a 96-well plate containing assay buffer.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (L-dihydroorotic acid) and the electron acceptor (e.g., DCIP).
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
T-Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a DHODH inhibitor on the proliferation of activated T-cells.
Objective: To assess the anti-proliferative effect of this compound on stimulated T-lymphocytes.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
T-cell activator (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Stimulate the T-cells with an appropriate activator to induce proliferation.
-
Incubate the plate for a period of 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the stimulated, untreated control.
-
Determine the IC50 value from the dose-response curve.
Future Directions and Conclusion
This compound represents a significant advancement in the development of DHODH inhibitors for autoimmune diseases. Its high potency warrants further investigation in various preclinical models of autoimmunity. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and long-term safety. The continued exploration of highly potent and selective DHODH inhibitors like this compound holds great promise for providing more effective and safer therapeutic options for patients suffering from a wide range of autoimmune and inflammatory disorders.[2]
References
- 1. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A new small molecule DHODH-inhibitor [KIO-100 (PP-001)] targeting activated T cells for intraocular treatment of uveitis — A phase I clinical trial [frontiersin.org]
In-Depth Technical Guide to Dhodh-IN-16: A Potent Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation and diagrams of the relevant biological pathways and experimental workflows are included to facilitate further research and development.
Chemical Synthesis and Properties
This compound, identified as Example 22 in patent WO2020212897A1, is a complex heterocyclic molecule. While the full, step-by-step synthesis protocol from the patent is not publicly available in readily accessible databases, the general class of compounds it belongs to suggests a multi-step synthesis involving the construction of the isoquinolinone core followed by the attachment of the triazole moiety.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one | [1] |
| Molecular Formula | C₂₄H₂₅FN₄O₃ | [1] |
| Molecular Weight | 436.48 g/mol | [2] |
| CAS Number | 2511248-11-4 | [2] |
| Appearance | Solid | [2] |
| hDHODH IC₅₀ | 0.396 nM | [2] |
| MOLM-13 Cell Growth IC₅₀ | 0.2 nM | [2] |
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its biological effect by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.
By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that are highly dependent on this pathway.
Experimental Protocols
DHODH Enzyme Activity Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH. The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor in the DHODH-catalyzed reaction.
References
The Lynchpin of Proliferation: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) in Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) stands as a critical enzyme at the intersection of cellular proliferation, metabolism, and mitochondrial function. As the fourth and only mitochondrial-localized enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is indispensable for the production of essential building blocks for DNA and RNA synthesis. Its unique position on the inner mitochondrial membrane functionally links pyrimidine metabolism to the electron transport chain (ETC), directly influencing mitochondrial respiration and cellular bioenergetics. This guide provides an in-depth technical overview of DHODH's function in mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to support research and drug development endeavors targeting this key metabolic enzyme.
Core Function and Mechanism in Mitochondrial Respiration
Human DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[1] It catalyzes the oxidation of dihydroorotate (DHO) to orotate, a crucial step in the synthesis of uridine monophosphate (UMP). This reaction is coupled to the mitochondrial respiratory chain through the reduction of ubiquinone (Coenzyme Q) to ubiquinol (CoQH2).[2] The electrons from this process are then transferred to Complex III of the ETC, thus contributing to the proton gradient across the inner mitochondrial membrane that drives ATP synthesis.[3]
This direct link establishes DHODH as a key contributor to cellular respiration and bioenergetics.[1] Consequently, the activity of DHODH is not only vital for nucleotide synthesis but also for maintaining mitochondrial membrane potential and overall cellular energy homeostasis.[4]
Quantitative Data on DHODH Activity and Inhibition
The activity of DHODH and the efficacy of its inhibitors are critical parameters in both basic research and drug development. The following tables summarize key quantitative data related to human DHODH.
Table 1: Enzyme Kinetics of Human DHODH
| Parameter | Substrate | Value | Reference |
| Km | Dihydroorotate | ~10-20 µM | [5] |
| Km | Coenzyme Q10 | ~5-15 µM | [5] |
| Vmax | Not specified | Variable | [5] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and the specific form of Coenzyme Q used.
Table 2: IC50 Values of Common DHODH Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Brequinar | 2.1 | [6] |
| Teriflunomide | 24.5 | [6] |
| Leflunomide | 332.9 | [6] |
| BAY-2402234 | 0.42 | [6] |
| H-006 | 3.8 | [7] |
Table 3: DHODH Expression Across Human Tissues
| Tissue | Expression Level |
| Spleen | High |
| Lymph node | High |
| Tonsil | High |
| Bone marrow | High |
| Liver | Moderate |
| Kidney | Moderate |
| Brain | Low |
Source: Adapted from The Human Protein Atlas.[8] Expression levels are relative and based on RNA-seq data.
Signaling Pathways Involving DHODH
DHODH's central role in metabolism and its connection to mitochondrial function place it at a nexus of critical cellular signaling pathways. Inhibition of DHODH can trigger a variety of cellular responses, including cell cycle arrest and apoptosis, often mediated by key signaling molecules.
DHODH and the p53 Signaling Pathway
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can induce replication stress and subsequent activation of the tumor suppressor protein p53.[9] Activated p53 can then initiate cell cycle arrest, typically at the G1/S phase, or trigger apoptosis.[4] This connection underscores the potential of DHODH inhibitors as anti-cancer agents.
DHODH, ROS, and HIF-1α Signaling
DHODH activity is linked to the production of reactive oxygen species (ROS) in the mitochondria.[1][10] Inhibition of DHODH can alter the cellular redox state. Furthermore, DHODH-mediated ROS production has been shown to regulate the stability and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen conditions and a critical player in cancer progression.[1][10][11]
Detailed Experimental Protocols
Accurate and reproducible experimental methods are paramount for studying DHODH function. This section provides detailed protocols for key assays.
Spectrophotometric Assay for DHODH Activity (DCPIP-based)
This assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Recombinant human DHODH or mitochondrial protein lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO) stock solution (e.g., 50 mM in water)
-
Coenzyme Q10 stock solution (e.g., 10 mM in DMSO)
-
DCPIP stock solution (e.g., 20 mM in water, freshly prepared and filtered)
-
96-well microplate
-
Spectrophotometer capable of kinetic reads at 600-650 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCPIP.
-
Pre-incubate the DHODH enzyme source (recombinant protein or lysate) with any test inhibitors in the reaction mixture for 30 minutes at 25°C.
-
Initiate the reaction by adding DHO to a final concentration of 500 µM.
-
Immediately measure the decrease in absorbance at 650 nm in a microplate reader at 25°C for 10-30 minutes, taking readings every 1-2 minutes.[7]
-
The rate of DCPIP reduction is proportional to DHODH activity. The linear range of the reaction should be determined for accurate Vmax calculations.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 20 mM in DMSO)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader (Ex/Em ≈ 549/575 nm)
General Staining Protocol:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader, or suspension for flow cytometry).
-
Prepare a working solution of TMRE in pre-warmed complete culture medium. The optimal concentration should be determined for each cell type but typically ranges from 50-400 nM.[12]
-
For a positive control, treat a subset of cells with FCCP (final concentration 5-20 µM) for 10-15 minutes prior to or during TMRE staining.[12][13]
-
Remove the culture medium from the cells and replace it with the TMRE-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[2][12]
-
After incubation, gently wash the cells once or twice with pre-warmed PBS or assay buffer to remove excess dye.[2]
-
Add fresh pre-warmed PBS or assay buffer to the cells for imaging or analysis.
-
Analyze the fluorescence intensity immediately. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Seahorse XF Assay for Cellular Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
DHODH inhibitor of interest (e.g., Brequinar, Teriflunomide)
Experimental Workflow:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat cells with the DHODH inhibitor for the desired duration before the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 30-60 minutes.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[14][15]
-
Conclusion
Dihydroorotate dehydrogenase is a multifaceted enzyme that serves as a critical link between pyrimidine biosynthesis and mitochondrial respiration. Its strategic location and dual function make it an attractive target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. A thorough understanding of its role in mitochondrial bioenergetics, coupled with robust and reproducible experimental methodologies, is essential for advancing research and development in this promising area. This guide provides a foundational resource for professionals seeking to investigate the intricate functions of DHODH and its impact on cellular physiology.
References
- 1. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analysis-of-the-kinetic-mechanism-of-the-bovine-liver-mitochondrial-dihydroorotate-dehydrogenase - Ask this paper | Bohrium [bohrium.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein structure - DHODH - The Human Protein Atlas [proteinatlas.org]
- 9. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dhodh-IN-16: A Potent Inhibitor of De Novo Pyrimidine Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Dhodh-IN-16, a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of targeting this essential metabolic pathway.
Core Concept: Inhibition of De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of nucleotides, which are the building blocks of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides to support cell division and growth.[1]
Dihydroorotate dehydrogenase (DHODH) is a key rate-limiting enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1] DHODH is a flavin-dependent mitochondrial enzyme.[1] By inhibiting DHODH, compounds like this compound effectively block the pyrimidine supply, leading to cell cycle arrest and inhibition of proliferation in cells reliant on de novo synthesis.[1]
Quantitative Data: Potency of this compound
This compound has demonstrated exceptional potency against human DHODH and has shown significant anti-proliferative effects in cancer cell lines. The following table summarizes the key quantitative data available for this compound.
| Target | Assay Type | Metric | Value | Reference |
| Human DHODH | Enzyme Inhibition Assay | IC50 | 0.396 nM | [2] |
| MOLM-13 Cells | Cell Proliferation Assay | IC50 | 0.2 nM | [2] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the activity of DHODH inhibitors like this compound.
DHODH Enzyme Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor
-
2,6-dichlorophenolindophenol (DCIP) - colorimetric indicator
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human DHODH in the assay buffer.
-
In a 96-well plate, add the DHODH enzyme solution to each well.
-
Add varying concentrations of this compound or the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode. The reduction of DCIP leads to a color change that can be quantified.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line, such as the MOLM-13 acute myeloid leukemia cell line.[2]
Materials:
-
MOLM-13 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MOLM-13 cells into the wells of an opaque-walled 96-well plate at a predetermined density.
-
Allow the cells to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix the contents of the wells to induce cell lysis.
-
Incubate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Visualizations
De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the key steps of the de novo pyrimidine biosynthesis pathway and highlights the point of inhibition by this compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway Inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: IC50 Determination Workflow.
Logical Relationship of DHODH Inhibition and Cellular Effects
This diagram illustrates the logical cascade of events following the inhibition of DHODH by this compound.
Caption: Cellular Effects of DHODH Inhibition.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-16: An In-Depth Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. With a reported half-maximal inhibitory concentration (IC50) of 0.396 nM against human DHODH, this compound demonstrates significant potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro activity, and the broader therapeutic context of DHODH inhibition. Detailed experimental methodologies and visualizations of key cellular pathways are presented to support further research and development efforts.
Introduction
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of rapidly dividing cells, including cancer cells. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it an attractive target for therapeutic intervention. By inhibiting DHODH, the supply of essential pyrimidines for DNA and RNA synthesis is curtailed, leading to cell cycle arrest and apoptosis. This compound has emerged as a potent inhibitor of this enzyme, exhibiting nanomolar efficacy in enzymatic and cell-based assays. This document serves as a technical resource for professionals investigating the therapeutic utility of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DHODH. This enzyme is located on the inner mitochondrial membrane and is a key component of the electron transport chain. Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn triggers several downstream cellular events.
The Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo pyrimidine biosynthesis pathway is a multi-step process that converts simple precursors into uridine monophosphate (UMP), a foundational block for all other pyrimidines. This compound's inhibition of DHODH blocks the conversion of dihydroorotate to orotate, effectively halting the pathway.
Downstream Cellular Consequences
The depletion of pyrimidines resulting from DHODH inhibition by agents like this compound has been shown to induce:
-
Cell Cycle Arrest: Primarily at the S-phase, due to an insufficient supply of nucleotides for DNA replication.
-
Apoptosis: Programmed cell death is triggered in rapidly proliferating cells that are highly dependent on de novo pyrimidine synthesis.
-
Modulation of Key Signaling Pathways: Inhibition of DHODH has been linked to the activation of the p53 tumor suppressor pathway and the downregulation of the MYC oncogene.
Quantitative Data
This compound has demonstrated exceptional potency in preclinical evaluations. The following tables summarize the currently available quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| Human DHODH | Enzymatic Assay | 0.396 | [1] |
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (CellTiter-Glo) | 0.2 | [1] |
Note: Comprehensive data on the activity of this compound across a broader range of cancer cell lines, as well as in vivo efficacy, pharmacokinetic, and pharmacodynamic data, are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other DHODH inhibitors.
DHODH Enzymatic Inhibition Assay (General Protocol)
This protocol is based on a common colorimetric method for measuring DHODH activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound or other test compounds
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, CoQ10, and DCIP.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the recombinant human DHODH enzyme to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the viability of MOLM-13 cells.[2][3][4]
Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Seed the MOLM-13 cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[2]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a highly potent inhibitor of DHODH with demonstrated nanomolar activity in both enzymatic and cellular assays. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, positions it as a promising candidate for the treatment of cancers that are highly dependent on this pathway, such as acute myeloid leukemia.
To fully realize the therapeutic potential of this compound, further investigation is warranted. Key future research directions should include:
-
Broad-panel cell line screening: To identify additional cancer types sensitive to this compound.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in relevant animal models.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a dose-response relationship in vivo.
-
Elucidation of specific signaling pathway modulation: To gain a deeper understanding of the molecular mechanisms downstream of DHODH inhibition by this compound.
This technical guide provides a foundational understanding of this compound for the scientific community. As more data becomes available, the therapeutic landscape for this promising compound will become clearer.
References
Dhodh-IN-16: A Technical Guide to its Impact on Nucleotide Pool Depletion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its profound impact on the depletion of cellular nucleotide pools. We will delve into the downstream consequences of this depletion, including cell cycle arrest and apoptosis, and provide detailed experimental protocols for key assays to study these effects. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity.
Introduction: The Role of DHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital cellular components. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] This enzymatic reaction is uniquely located on the inner mitochondrial membrane, linking pyrimidine synthesis to the electron transport chain.[3]
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are therefore particularly dependent on the de novo pyrimidine synthesis pathway.[2] This dependency makes DHODH a compelling therapeutic target in oncology and other diseases characterized by aberrant cell proliferation.
This compound has emerged as a potent and specific inhibitor of human DHODH, exhibiting remarkable efficacy in preclinical models. This guide will explore the molecular consequences of DHODH inhibition by this compound.
Mechanism of Action: Induction of Pyrimidine Starvation
The primary mechanism of action of this compound is the direct inhibition of DHODH enzymatic activity. This blockade leads to a rapid and significant depletion of the intracellular pyrimidine nucleotide pool, a state often referred to as "pyrimidine starvation."
Impact on Nucleotide Pools
Inhibition of DHODH by compounds similar to this compound has been shown to cause a significant decrease in the intracellular concentrations of uridine triphosphate (UTP) and cytidine triphosphate (CTP).[4] Concurrently, there is an accumulation of the DHODH substrate, dihydroorotate, and other upstream metabolites of the pathway.[4] This specific depletion of pyrimidines, while leaving purine nucleotide pools largely unaffected, highlights the on-target specificity of DHODH inhibitors.[5]
While specific quantitative data for the direct impact of this compound on UTP and CTP levels is not publicly available, studies on other potent DHODH inhibitors, such as Brequinar, have demonstrated a dose-dependent depletion of these pyrimidine nucleotides. For instance, treatment of cancer cell lines with Brequinar resulted in a profound depletion (>95%) of UTP and CTP within 8 hours.[4]
Table 1: Expected Impact of this compound on Nucleotide and Metabolite Levels
| Metabolite | Expected Change upon this compound Treatment | Rationale |
| Dihydroorotate | Significant Increase | Accumulation of the DHODH substrate due to enzyme inhibition. |
| Orotate | Significant Decrease | Blockade of the conversion of dihydroorotate to orotate. |
| Uridine Triphosphate (UTP) | Significant Decrease | Depletion of the downstream product of the de novo pyrimidine synthesis pathway. |
| Cytidine Triphosphate (CTP) | Significant Decrease | CTP is synthesized from UTP, so its levels decrease consequently. |
| Adenosine Triphosphate (ATP) | No significant direct change | Purine nucleotide synthesis is not directly affected by DHODH inhibition. |
| Guanosine Triphosphate (GTP) | No significant direct change | Purine nucleotide synthesis is not directly affected by DHODH inhibition. |
This table is based on the known mechanism of DHODH inhibitors and data from related compounds. Specific results for this compound would require dedicated experimental validation.
Downstream Cellular Consequences of Pyrimidine Depletion
The scarcity of pyrimidine nucleotides induced by this compound triggers a cascade of cellular events, ultimately leading to the inhibition of cell proliferation and the induction of cell death in susceptible cell populations.
Cell Cycle Arrest
DNA replication is a major consumer of pyrimidine nucleotides. The depletion of the building blocks for DNA synthesis leads to replication stress and the activation of cell cycle checkpoints. Treatment with DHODH inhibitors has been shown to cause an accumulation of cells in the S-phase of the cell cycle.[6]
Induction of Apoptosis
Prolonged pyrimidine starvation and the resulting cellular stress can activate programmed cell death, or apoptosis. This is a key mechanism by which DHODH inhibitors exert their anti-cancer effects.[7]
Modulation of Signaling Pathways
The cellular stress induced by nucleotide pool depletion can impact various signaling pathways. Notably, the tumor suppressor protein p53 can be activated in response to replication stress, contributing to cell cycle arrest and apoptosis.[5][8] Additionally, the activity of the oncogenic transcription factor MYC, which is often dysregulated in cancer, can be affected by DHODH inhibition.[8]
Visualization of Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Downstream signaling consequences of DHODH inhibition by this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-13)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled microplate at a density appropriate for the cell line and duration of the experiment.
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This method allows for the precise measurement of changes in nucleotide triphosphate levels following treatment with this compound.
Materials:
-
Treated and control cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol-based extraction buffer (e.g., 80% methanol) pre-chilled to -80°C
-
Centrifuge capable of reaching high speeds at 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for nucleotides
Protocol:
-
Culture and treat cells with this compound for the desired time.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism and extract intracellular metabolites by adding ice-cold extraction buffer.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the extract.
-
Centrifuge at maximum speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of nucleotide triphosphates.
-
Quantify the absolute or relative abundance of UTP, CTP, and other nucleotides by comparing to standard curves and normalizing to cell number or protein content.
DHODH Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q analog (e.g., decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - indicator dye
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, DHO, coenzyme Q analog, and DCIP.
-
Add varying concentrations of this compound to the wells of a microplate. Include a no-inhibitor control.
-
Initiate the reaction by adding recombinant DHODH to each well.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound for DHODH inhibition.
Conclusion
This compound is a potent and specific inhibitor of DHODH that exerts its cellular effects through the depletion of the pyrimidine nucleotide pool. This mechanism leads to S-phase cell cycle arrest and apoptosis, making it a promising candidate for further investigation in diseases characterized by rapid cell proliferation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and other DHODH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. researchgate.net [researchgate.net]
Understanding the Structure-Activity Relationship of Dhodh-IN-16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a compelling target for the development of therapeutics in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the currently available information on this compound, including its biological activity and the broader context of the structure-activity relationships (SAR) of DHODH inhibitors. While a detailed SAR for this compound is not yet publicly available, this document will summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize the critical signaling pathways affected by DHODH inhibition.
Introduction to this compound and its Target: DHODH
This compound has emerged as a powerful tool for studying the biological roles of dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate.[1] This enzymatic reaction is coupled to the mitochondrial electron transport chain.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly dependent on the de novo pyrimidine pathway.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, thus providing a strategic approach for therapeutic intervention.[2][3]
Quantitative Biological Data for this compound
This compound exhibits exceptional potency against human DHODH and demonstrates significant anti-proliferative effects in cancer cell lines. The key inhibitory concentrations are summarized in the table below.
| Target/Cell Line | Assay Type | IC50 Value |
| Human DHODH | Enzymatic Assay | 0.396 nM[4] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Growth Inhibition Assay | 0.2 nM[4] |
Structure-Activity Relationship (SAR) Insights for DHODH Inhibitors
A detailed structure-activity relationship study specifically for this compound has not been published in the public domain. However, extensive research on other classes of DHODH inhibitors provides valuable insights into the chemical features that govern their potency and selectivity.
Generally, DHODH inhibitors bind to a hydrophobic tunnel near the ubiquinone binding site of the enzyme. The SAR for various series of DHODH inhibitors, such as pyrimidine derivatives, highlights the importance of several structural features:
-
Aromatic Core: A central aromatic scaffold, often a pyrimidine or a related heterocycle, is a common feature that anchors the molecule within the binding site.[5][6]
-
Hydrophobic Groups: The presence of specific hydrophobic moieties is crucial for occupying the hydrophobic tunnel of the enzyme. Modifications to these groups can significantly impact potency.[7][8] For instance, in one series of pyrimidine-4-carboxamides, the replacement of a morpholine group with a more hydrophobic piperidine was well-tolerated, and the introduction of a pyrrolidine enhanced potency.[7]
-
Linker and Terminal Groups: The nature and length of linkers connecting the core to other substituents, as well as the chemical properties of the terminal groups, play a significant role in optimizing interactions with the enzyme.[5]
-
Hydrogen Bonding: Specific hydrogen bond interactions with amino acid residues in the binding pocket are often critical for high-affinity binding.
It is important to note that these are general principles derived from other DHODH inhibitor classes, and the specific SAR for this compound may have unique characteristics.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of DHODH inhibitors. Below are methodologies for key experiments relevant to the characterization of compounds like this compound.
DHODH Enzymatic Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DCIP, and CoQ10.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS/WST-1 Assay)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTS or WST-1 reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Visualizing the Impact of this compound
The De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.
Downstream Signaling Consequences of DHODH Inhibition
The inhibition of DHODH by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Downstream signaling effects of DHODH inhibition by this compound.
Conclusion
This compound is a valuable research tool due to its high potency and specificity for DHODH. While a comprehensive SAR study for this particular compound is not yet available, the existing data on its biological activity, combined with the general understanding of SAR for DHODH inhibitors, provides a strong foundation for its application in preclinical research. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting DHODH in various disease contexts. Future studies detailing the synthesis and SAR of this compound and its analogs will be crucial for advancing our understanding of this important class of inhibitors and for the development of next-generation DHODH-targeted therapies.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Dhodh-IN-16 Target Validation in Specific Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Dihydroorotate Dehydrogenase (DHODH) using the potent inhibitor Dhodh-IN-16, with a focus on its application in cancer and autoimmune disease models. While in vivo data for this compound is not extensively available in the public domain, this guide integrates its known biochemical and cellular activity with representative preclinical data from other potent DHODH inhibitors to provide a thorough framework for target validation.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on it. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for therapeutic intervention in oncology and autoimmune disorders.
This compound is a highly potent, small molecule inhibitor of human DHODH. Its high affinity and specificity make it an excellent tool for studying the biological consequences of DHODH inhibition and for validating DHODH as a therapeutic target in various disease contexts.
Quantitative Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| hDHODH IC50 | 0.396 nM | Human DHODH enzyme | [1] |
| Cellular IC50 | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) | [1] |
| Antiviral EC50 (CSFV) | Low nanomolar range | Classical Swine Fever Virus infected cells | |
| Antiviral EC50 (JEV) | Low nanomolar range | Japanese Encephalitis Virus infected cells |
Representative In Vivo Efficacy of Potent DHODH Inhibitors in Disease Models
The following tables summarize preclinical in vivo data from potent DHODH inhibitors that are structurally distinct from but mechanistically similar to this compound, providing a benchmark for expected in vivo activity.
Table 2.2.1: Efficacy of a Novel DHODH Inhibitor in an Acute Myeloid Leukemia (AML) Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MOLM-13 Xenograft (mouse) | Compound 41 | Oral, daily | Significant tumor growth inhibition; Complete tumor regression in combination with anti-CD38 mAb | [2] |
| TP53-mutated AML Xenograft | Compound 41 | Oral, daily | Synergy with decitabine | [2] |
Table 2.2.2: Efficacy of a Novel DHODH Inhibitor in a Multiple Sclerosis Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE; rat) | Vidofludimus calcium | Oral, daily | Dose-dependent inhibition of cumulative disease scores | [3] |
Signaling Pathways and Experimental Workflows
DHODH Inhibition and Downstream Effects
The primary mechanism of action of DHODH inhibitors is the depletion of the pyrimidine pool, which has several downstream consequences impacting cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Target Validation in an AML Xenograft Model
This workflow outlines the key steps for assessing the in vivo efficacy of a potent DHODH inhibitor in a preclinical cancer model.
Caption: Workflow for AML xenograft studies.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
MOLM-13 (or other relevant cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression curve fit.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a potent DHODH inhibitor in a mouse xenograft model of AML.
Materials:
-
NOD/SCID gamma (NSG) mice (6-8 weeks old)
-
MOLM-13 cells
-
Matrigel
-
DHODH inhibitor (e.g., formulated for oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Harvest MOLM-13 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each NSG mouse.
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
-
Administer the DHODH inhibitor or vehicle control daily by oral gavage.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic potential of a potent DHODH inhibitor in a preclinical model of multiple sclerosis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA)
-
DHODH inhibitor (formulated for oral administration)
-
Vehicle control
Protocol:
-
Induce EAE by immunizing rats with an emulsion of MBP in CFA.
-
On the day of immunization (Day 0), begin daily oral administration of the DHODH inhibitor or vehicle.
-
Monitor the animals daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Record body weights daily.
-
Continue treatment and monitoring for a defined period (e.g., 21 days).
-
Calculate the cumulative disease score for each animal.
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.
Conclusion
This compound is a powerful research tool for validating DHODH as a therapeutic target. Its high potency and specificity allow for clear interpretation of in vitro results. While specific in vivo data for this compound is emerging, the extensive preclinical validation of other potent DHODH inhibitors in cancer and autoimmune disease models provides a strong rationale for its further development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to conduct their own target validation studies with this compound or other novel DHODH inhibitors.
References
The Pivotal Role of Dihydroorotate Dehydrogenase (DHODH) in Viral Replication and its Therapeutic Inhibition by Dhodh-IN-16
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. A critical pathway exploited by a broad range of viruses is the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for viral genome replication. Dihydroorotate dehydrogenase (DHODH) is a key rate-limiting enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate. This dependency makes DHODH a compelling host-targeting antiviral drug target. Inhibition of DHODH depletes the intracellular pool of pyrimidines, thereby effectively starving the virus of the necessary building blocks for its propagation. This guide provides an in-depth overview of the role of DHODH in viral replication and the therapeutic potential of DHODH inhibitors, with a specific focus on the potent inhibitor, Dhodh-IN-16.
The Critical Role of DHODH in Viral Replication
The de novo pyrimidine biosynthesis pathway is one of two routes for cells to produce pyrimidine nucleotides, the other being the salvage pathway. While many normal cells can utilize the salvage pathway, rapidly proliferating cells, including cancer cells and virus-infected cells, exhibit a heightened dependence on the de novo pathway to meet their increased demand for nucleotides.[1][2]
DHODH is the fourth enzyme in this six-step pathway and is located on the inner mitochondrial membrane. It is the only enzyme in the pathway associated with the electron transport chain.[2] Viruses, particularly RNA viruses that require a constant supply of uridine and cytidine triphosphates for genome synthesis, are exquisitely sensitive to the inhibition of this pathway.[2] By blocking DHODH, the production of orotate, a precursor for all pyrimidines, is halted, leading to a depletion of the nucleotide pool available for viral replication.[1][2]
The broad-spectrum antiviral potential of targeting DHODH has been demonstrated against a wide array of both RNA and DNA viruses, including influenza viruses, coronaviruses (including SARS-CoV-2), flaviviruses (like Dengue and Zika), enteroviruses, and cytomegalovirus.[2][3][4] A key advantage of this host-centric approach is the higher barrier to the development of viral resistance compared to direct-acting antivirals that target specific viral proteins.
This compound and Other DHODH Inhibitors: A Quantitative Overview
A growing number of small molecule inhibitors targeting DHODH have been developed and evaluated for their antiviral efficacy. This compound has emerged as a particularly potent inhibitor of human DHODH. While specific antiviral efficacy data for this compound is not yet widely published, its high potency against the human enzyme suggests significant potential as an antiviral agent.
Below is a summary of the in vitro efficacy of this compound and other well-characterized DHODH inhibitors.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Human DHODH | Enzyme Inhibition | 0.396 | - | [5] |
| This compound | - | Antiproliferative | 0.2 | MOLM-13 | [5] |
Table 2: Antiviral Activity of Selected DHODH Inhibitors
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Brequinar | Influenza A (H1N1) | MDCK | 0.241 | 2.87 | 11.9 | [1] |
| Brequinar | SARS-CoV-2 | Vero | 0.123 | >231.4 | >1880 | [4] |
| Brequinar | Zika Virus | Vero | 0.304 | >300 | >987 | [4] |
| Brequinar | Ebola Virus (minigenome) | BSR-T7/5 | 0.018 | 85.43 | 4746 | [4] |
| Leflunomide | SARS-CoV-2 | Vero | 41.49 | >800 | >19.3 | [4] |
| Teriflunomide | Influenza A (H1N1) | MDCK | 35.02 | 178.5 | 5.1 | [3] |
| Teriflunomide | SARS-CoV-2 | Vero | 26.06 | >800 | >30.7 | [4] |
| S312 | Influenza A (H1N1) | MDCK | 2.37 | >100 | >42.2 | [3] |
| S312 | SARS-CoV-2 | Vero | 1.56 | 158.2 | 101.4 | [4] |
| S416 | Influenza A (H1N1) | MDCK | 0.061 | >100 | >1639 | [3] |
| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10506 | [4] |
| PTC299 | SARS-CoV-2 | Vero E6 | 0.0026 | >10 | >3800 | [1] |
| IMU-838 | SARS-CoV-2 | - | - | - | - | [2] |
| RYL-634 | Ebola Virus | Huh7 | 0.079 | - | - | [2] |
Signaling Pathways and Experimental Workflows
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the key steps of the de novo pyrimidine biosynthesis pathway and the point of intervention by DHODH inhibitors like this compound.
Experimental Workflow for Evaluating DHODH Inhibitors as Antiviral Agents
The following diagram outlines a typical experimental workflow for the identification and characterization of DHODH inhibitors with antiviral activity.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses [mdpi.com]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Exploring the Antiproliferative Effects of Dhodh-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative effects of Dhodh-IN-16, a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). The content herein summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound exerts its antiproliferative effects by targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate, which is an essential precursor for the synthesis of pyrimidine nucleotides (uridine and cytidine). These nucleotides are fundamental building blocks for DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and protein synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[2] By inhibiting DHODH, this compound effectively starves cancer cells of the necessary precursors for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Data on Inhibitory and Antiproliferative Activity
This compound has demonstrated high potency against its molecular target, human DHODH, and has shown significant antiproliferative activity in a human acute myeloid leukemia (AML) cell line. The available data is summarized in the tables below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human DHODH | Enzymatic Assay | 0.396 | [5] |
Table 1: In Vitro Enzymatic Inhibition of Human DHODH by this compound. This table quantifies the direct inhibitory effect of this compound on its target enzyme.
| Compound | Cell Line | Cell Type | Assay Type | IC50 (nM) | Reference |
| This compound | MOLM-13 | Human Acute Myeloid Leukemia | CellTiter-Glo | 0.2 | [5] |
Table 2: Antiproliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line, indicating its cellular potency.
Signaling Pathways and Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by compounds like this compound triggers a cascade of cellular events that ultimately lead to the suppression of cancer cell proliferation. The primary mechanism is the depletion of the pyrimidine nucleotide pool, which has several downstream consequences.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of DHODH by this compound in the mitochondrial de novo pyrimidine synthesis pathway.
Cellular Responses to DHODH Inhibition
The depletion of pyrimidines initiates cellular stress responses that can lead to cell cycle arrest and apoptosis. Key signaling pathways implicated in the response to DHODH inhibition include:
-
p53 Activation: Pyrimidine starvation can lead to the activation of the tumor suppressor protein p53, which in turn can induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, and pro-apoptotic proteins, triggering programmed cell death.[6]
-
MYC Downregulation: The MYC oncogene, a critical driver of proliferation in many cancers, is often downregulated upon DHODH inhibition, contributing to the antiproliferative effect.
-
Induction of Apoptosis: The lack of essential building blocks for DNA and RNA synthesis, coupled with cellular stress signals, can activate the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and caspase-3.[3]
-
Cell Cycle Arrest: DHODH inhibition typically causes an accumulation of cells in the S-phase or G2/M phase of the cell cycle, as DNA replication cannot proceed without an adequate supply of pyrimidines.[4][7]
The logical flow of these cellular events is depicted in the following diagram.
Caption: Signaling cascade following DHODH inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and other DHODH inhibitors are provided below.
DHODH Enzymatic Inhibition Assay (Colorimetric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
-
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the chromogenic dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.[7][8]
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-factor)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add assay buffer, recombinant human DHODH, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay is used to determine the antiproliferative activity of a compound on a cell line.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A luminescent signal is generated that is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach and resume growth overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control for each compound concentration.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Antiproliferative IC50 Determination
The following diagram outlines the typical workflow for determining the antiproliferative IC50 of a compound.
Caption: A typical experimental workflow for determining the IC50 value of an antiproliferative compound.
Conclusion
This compound is a highly potent inhibitor of human DHODH with significant antiproliferative activity against the MOLM-13 acute myeloid leukemia cell line. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, represents a validated and promising strategy for cancer therapy. While the publicly available data for this compound is currently limited, the established effects of other DHODH inhibitors suggest that its antiproliferative activity is likely mediated through the induction of cell cycle arrest and apoptosis. Further investigation into the broader cellular effects of this compound across a wider range of cancer cell lines and in in vivo models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and other inhibitors of this critical metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
The Impact of Dhodh-IN-16 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and anticipated effects of Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, on cell cycle progression. While specific data on the cell cycle distribution following this compound treatment is not yet extensively published, this document synthesizes the available information on this compound's potency with the well-established mechanism of action of DHODH inhibitors as a class of anti-proliferative agents. Detailed experimental protocols for key assays are provided to enable researchers to investigate these effects directly.
Introduction to this compound and DHODH Inhibition
This compound is a highly potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA[2][3]. Rapidly proliferating cells, including many cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides[4]. By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to a depletion of the nucleotide pool necessary for DNA replication and cell proliferation. This ultimately results in cell cycle arrest and, in many cases, apoptosis[2][5].
Quantitative Data for this compound
The available quantitative data for this compound highlights its significant potency against both the human DHODH enzyme and cancer cell lines.
| Parameter | Value | Cell Line/Target | Assay | Reference |
| IC50 (Enzymatic) | 0.396 nM | Human DHODH | Enzymatic Assay | [1] |
| IC50 (Cell-based) | 0.2 nM | MOLM-13 | CellTiter-Glo | [1] |
The Effect of DHODH Inhibition on Cell Cycle Progression
Inhibition of DHODH by small molecules has been consistently shown to induce cell cycle arrest, primarily in the S-phase or G2/M phase, in various cancer cell lines[5][6][7]. This arrest is a direct consequence of the depletion of pyrimidine nucleotides, which are essential for DNA synthesis during the S-phase. The cell's internal surveillance mechanisms, or checkpoints, detect this replicative stress and halt the cell cycle to prevent the propagation of damaged or incompletely replicated DNA.
While specific flow cytometry data for this compound is not available in the public domain, it is highly anticipated that treatment of sensitive cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13, with this compound would result in a significant accumulation of cells in the S or G2/M phase of the cell cycle. This hypothesis is supported by studies on other potent DHODH inhibitors in similar cancer cell models[5][8].
Signaling Pathway of DHODH Inhibition Leading to Cell Cycle Arrest
The inhibition of DHODH initiates a cascade of events that culminates in cell cycle arrest. The primary mechanism involves the depletion of pyrimidines, which leads to replication stress and the activation of DNA damage response pathways. This can also lead to the modulation of key cell cycle regulatory proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
The DHODH Inhibitor Dhodh-IN-16: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, making DHODH a key target in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Dhodh-IN-16 is a highly potent inhibitor of human DHODH, demonstrating significant potential in basic research and preclinical studies. This technical guide provides an in-depth overview of the core applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH. This blockade of the de novo pyrimidine synthesis pathway leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation and induces apoptosis in rapidly dividing cells.
Quantitative Data
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The available data is summarized in the table below.
| Target | Assay Type | Parameter | Value | Cell Line | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | - | [1] |
| MOLM-13 | Cell Viability | IC50 | 0.2 nM | MOLM-13 (Acute Myeloid Leukemia) | [1] |
Signaling Pathways and Cellular Effects
Inhibition of DHODH by compounds like this compound has been shown to impact several key signaling pathways that regulate cell growth, proliferation, and survival.
Pyrimidine Synthesis Pathway and Downstream Effects
The primary effect of this compound is the disruption of the de novo pyrimidine synthesis pathway. This leads to a reduction in the building blocks necessary for DNA and RNA synthesis, causing cell cycle arrest, particularly in the S-phase, and subsequent apoptosis.
Figure 1: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Impact on MYC and p53 Signaling
DHODH inhibition has been linked to the modulation of key oncogenic and tumor suppressor pathways. Studies with other DHODH inhibitors have shown that pyrimidine starvation can lead to the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway. This dual effect contributes to the anti-proliferative and pro-apoptotic activity of DHODH inhibitors.
Figure 2: Impact of this compound on MYC and p53 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound. These protocols are based on established methods for other DHODH inhibitors and can be adapted for use with this compound.
DHODH Enzymatic Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 100 µM CoQ10, and 200 µM DCIP.
-
Pre-incubate recombinant human DHODH with varying concentrations of this compound in the reaction buffer for 30 minutes at 25°C.
-
Initiate the reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MOLM-13 cells (or other cancer cell lines)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well opaque-walled plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for p53 and MYC
This method is used to assess the protein levels of key signaling molecules following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., those with wild-type p53)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, MYC, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-13)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., as described by MedchemExpress: DMSO, PEG300, Tween-80, and saline)[1]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the preclinical efficacy of this compound.
Figure 3: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and specific inhibitor of human DHODH with promising anti-proliferative effects, particularly in hematological malignancies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various disease models. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical utility.
References
Methodological & Application
Application Notes and Protocols for Dhodh-IN-16 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-16, and detailed protocols for its in vitro evaluation in cancer research.
Introduction to this compound
This compound is a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[2][3]
Mechanism of Action
This compound exerts its anticancer effects by targeting DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. The resulting pyrimidine starvation triggers a cascade of cellular events, including the downregulation of the oncogene c-Myc and the activation of the p53 tumor suppressor pathway, ultimately leading to cell cycle arrest, primarily at the S-phase, and programmed cell death (apoptosis).
Signaling Pathway of DHODH Inhibition
Caption: Signaling pathway of this compound action.
Quantitative Data
The inhibitory activity of this compound has been quantified against its molecular target and in a cancer cell line.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | [1] |
| MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | [1] |
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
KCl
-
Triton X-100
-
96-well microplate
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the DHODH enzymatic assay.
Procedure:
-
Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.
-
In a 96-well plate, add recombinant human DHODH, the desired concentrations of this compound (or vehicle control), and the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate (DHO).
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells. Assays like CellTiter-Glo, MTT, or CCK-8 can be used.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence (for CellTiter-Glo) or absorbance at the appropriate wavelength.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationship of Experimental Assays
Caption: Logical flow of in vitro assays for this compound.
References
Determining the Optimal Cell Culture Concentration of Dhodh-IN-16: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By impeding the production of essential building blocks for DNA and RNA synthesis, this compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and experimental protocols for determining the optimal cell culture concentration of this compound for in vitro studies. The provided methodologies cover cell viability, apoptosis, and cell cycle analysis, and are supplemented with quantitative data and signaling pathway diagrams to facilitate experimental design and data interpretation.
Introduction
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides.[1][2] Inhibition of DHODH leads to pyrimidine pool depletion, resulting in cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cell growth and survival.[3][4][5]
This compound has emerged as a powerful investigational tool and potential therapeutic agent due to its high potency, with a reported IC50 of 0.396 nM for the human DHODH enzyme and 0.2 nM for the inhibition of MOLM-13 leukemia cell growth.[6] These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments, with a focus on determining its optimal concentration for achieving desired biological effects.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting DHODH, which is located in the inner mitochondrial membrane. This inhibition disrupts the conversion of dihydroorotate to orotate, a crucial step in the pyrimidine synthesis pathway. The resulting depletion of the pyrimidine nucleotide pool has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidines directly hampers the synthesis of new genetic material, which is essential for cell division.
-
Cell Cycle Arrest: Cells are unable to progress through the S-phase of the cell cycle, where DNA replication occurs, leading to an accumulation of cells in this phase.[4][5]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[3][7]
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to impact key oncogenic and tumor suppressor pathways. Notably, it can lead to the downregulation of the proto-oncogene c-Myc and the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4][8][9] This shift in signaling further contributes to the observed cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound and other relevant DHODH inhibitors across various cell lines. This data can be used as a starting point for designing dose-response experiments.
Table 1: Inhibitory Activity of this compound
| Compound | Target/Cell Line | Assay | IC50 | Reference |
| This compound | Human DHODH | Enzymatic Assay | 0.396 nM | [6] |
| This compound | MOLM-13 (Acute Myeloid Leukemia) | CellTiter-Glo | 0.2 nM | [6] |
| hthis compound | HaCaT (Human Keratinocyte) | Cytotoxicity Assay | > 200 µM | [10] |
Table 2: Inhibitory Activity of Other DHODH Inhibitors (for reference)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| H-006 | Jurkat | Acute T-cell Leukemia | 0.23 ± 0.11 nM | [11] |
| H-006 | U937 | Histiocytic Lymphoma | 0.50 ± 0.01 nM | [11] |
| H-006 | HT-1080 | Fibrosarcoma | 0.45 ± 0.02 nM | [11] |
| H-006 | PC-3 | Prostate Adenocarcinoma | 1.7 ± 0.2 nM | [11] |
| H-006 | A549 | Lung Carcinoma | 2.1 ± 0.2 nM | [11] |
| H-006 | A431 | Epidermoid Carcinoma | 3.3 ± 0.4 nM | [11] |
| H-006 | WM266-4 | Melanoma | 3.7 ± 0.1 nM | [11] |
| H-006 | MCF-7 | Breast Adenocarcinoma | 4.7 ± 0.3 nM | [11] |
| H-006 | HeLa | Cervical Adenocarcinoma | 5.2 ± 0.1 nM | [11] |
| HOSU-53 | SCLC cell lines | Small Cell Lung Cancer | Low nanomolar range | [12] |
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound in your cell line of interest. It is recommended to perform a dose-response experiment to establish the IC50 value and to select appropriate concentrations for subsequent mechanistic studies.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the incubation period (e.g., 1,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight to allow cells to attach (for adherent cells) and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Given the high potency of this compound, a starting range of 0.01 nM to 100 nM is recommended. A 10-point, 3-fold dilution series is a good starting point.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Your cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with selected concentrations of this compound (e.g., IC50, 5x IC50, and 10x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then trypsinize the attached cells. Combine the medium and the trypsinized cells. For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Your cell line of interest
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a powerful tool for studying the role of de novo pyrimidine synthesis in cell proliferation and survival. The protocols and data presented in these application notes provide a solid foundation for researchers to determine the optimal concentration of this compound for their specific cell culture models and experimental goals. By carefully performing dose-response experiments and utilizing the appropriate analytical assays, investigators can effectively harness the potential of this potent DHODH inhibitor to advance their research in cancer biology and drug development.
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. haematologica.org [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Uridine Rescue in Dhodh-IN-16 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA, thereby arresting cell proliferation. This makes DHODH an attractive target for cancer therapy.
A uridine rescue experiment is a crucial control to demonstrate that the cytotoxic or cytostatic effects of a DHODH inhibitor, such as this compound, are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. By providing an external source of uridine, cells can utilize the pyrimidine salvage pathway to synthesize necessary pyrimidines, thus bypassing the DHODH-inhibited step and "rescuing" the cells from the effects of the inhibitor.
These application notes provide a detailed protocol for performing a uridine rescue experiment using the acute myeloid leukemia (AML) cell line MOLM-13, for which this compound has a reported IC50 of 0.2 nM.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental workflow for the uridine rescue experiment.
References
Application Notes and Protocols for Dhodh-IN-16 in MOLM-13 Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, in studies involving the MOLM-13 acute myeloid leukemia (AML) cell line. The provided protocols and data are intended to facilitate research into the therapeutic potential of DHODH inhibition in AML.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. The MOLM-13 cell line, derived from a patient with AML (FAB subtype M5a), is a widely used in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents.[1][2] MOLM-13 cells harbor characteristic mutations, including a FLT3 internal tandem duplication (ITD) and an MLL-AF9 fusion gene, making them a relevant model for a subset of AML patients.[1][2]
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4][5] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[3][4] this compound is a highly potent inhibitor of human DHODH, demonstrating significant anti-proliferative activity against AML cell lines, including MOLM-13.[6] Inhibition of DHODH in AML cells has been shown to induce both apoptosis and myeloid differentiation, offering a promising therapeutic strategy.[4][5][7]
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pyrimidine pool, which is necessary for the synthesis of nucleotides required for DNA and RNA replication. The resulting "pyrimidine starvation" in rapidly dividing cancer cells like MOLM-13 triggers cell cycle arrest, apoptosis (programmed cell death), and cellular differentiation.[3][7][8] A key downstream effect of DHODH inhibition is the suppression of the MYC oncogene, a critical regulator of AML cell proliferation and differentiation.[4][5]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and other relevant DHODH inhibitors against the MOLM-13 cell line.
| Compound | Target | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | DHODH | MOLM-13 | Cell Viability (72h) | IC₅₀ | 0.2 nM | [6] |
| This compound | DHODH | Human | Enzymatic Assay | IC₅₀ | 0.396 nM | [6] |
| Dhodh-IN-22 | DHODH | MOLM-13 | Antiproliferative | IC₅₀ | 0.4 nM | [9] |
| PTC299 | DHODH | MOLM-13 | Cell Viability | CC₅₀ | 7.9 nM | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on MOLM-13 cells.
MOLM-13 Cell Culture
-
Description: This protocol describes the standard procedure for culturing MOLM-13 cells to maintain a healthy and viable cell population for experiments.
-
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
-
Sterile cell culture flasks and plates
-
Centrifuge
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Thaw a frozen vial of MOLM-13 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.
-
Split the culture when the cell density reaches 8 x 10⁵ cells/mL. Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Description: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The IC₅₀ value of this compound can be determined using this method.[6]
-
Materials:
-
MOLM-13 cells in complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Description: This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MOLM-13 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Differentiation Assay by Flow Cytometry
-
Description: This assay measures the expression of myeloid differentiation markers, such as CD11b and CD14, on the surface of MOLM-13 cells after this compound treatment.
-
Materials:
-
MOLM-13 cells
-
This compound
-
Fluorochrome-conjugated antibodies against human CD11b and CD14
-
Flow cytometer
-
-
Procedure:
-
Treat MOLM-13 cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with cold PBS containing 1% BSA.
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of PBS/BSA.
-
Add the recommended amount of anti-CD11b and anti-CD14 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS/BSA to remove unbound antibodies.
-
Resuspend the cells in 500 µL of PBS/BSA.
-
Analyze the samples using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
References
- 1. accegen.com [accegen.com]
- 2. Two acute monocytic leukemia (AML-M5a) cell lines (MOLM-13 and MOLM-14) with interclonal phenotypic heterogeneity showing MLL-AF9 fusion resulting from an occult chromosome insertion, ins(11;9)(q23;p22p23) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Efficacy Testing of Dhodh-IN-16 Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a highly potent inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme, with an IC50 of 0.396 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[2][3] Rapidly replicating RNA viruses are heavily dependent on the host cell's pyrimidine pool for their genomic replication.[2][3] Consequently, inhibiting DHODH presents a promising host-targeted, broad-spectrum antiviral strategy.[2][3][4]
While specific antiviral efficacy data for this compound against RNA viruses are not yet publicly available, extensive research on other potent DHODH inhibitors, such as S312, S416, and Brequinar, has demonstrated significant antiviral activity against a wide range of RNA viruses, including influenza viruses, coronaviruses (including SARS-CoV-2), Zika virus, and Ebola virus.[2][4][5] This document provides a comprehensive overview of the mechanism of action of DHODH inhibitors and detailed protocols for evaluating the antiviral efficacy of this compound. The presented data for other DHODH inhibitors serve as a reference for the expected potency of this class of compounds.
Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
The antiviral activity of DHODH inhibitors stems from their ability to interrupt the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines. By inhibiting DHODH, the fourth and rate-limiting enzyme in this pathway, these compounds deplete the intracellular pool of pyrimidines, thereby depriving RNA viruses of the necessary building blocks for the replication of their genetic material.[2][3]
Exemplary Antiviral Efficacy of Potent DHODH Inhibitors
The following tables summarize the in vitro antiviral activities of well-characterized DHODH inhibitors against various RNA viruses. This data illustrates the potential broad-spectrum efficacy that could be expected from a potent DHODH inhibitor like this compound.
Table 1: Antiviral Activity of DHODH Inhibitors Against Various RNA Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.88 | [5] |
| S312 | SARS-CoV-2 | Vero | 1.56 | >160 | >102.56 | [5] |
| Brequinar | SARS-CoV-2 | Vero E6 | 0.123 | 231.3 | 1880.49 | [5] |
| S416 | Influenza A (H1N1) | MDCK | 0.061 | 1.63 | 26.72 | [2] |
| S312 | Influenza A (H1N1) | MDCK | 2.37 | >100 | >42.19 | [2] |
| Brequinar | Influenza A (H1N1) | MDCK | 0.241 | 2.87 | 11.91 | [5] |
| S416 | Zika Virus | Vero | 0.018 | >100 | >5555.56 | [2] |
| S312 | Zika Virus | Vero | 11.39 | >100 | >8.78 | [2] |
| Brequinar | Ebola Virus (minireplicon) | Huh7 | 0.102 | - | - | [2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The following are detailed protocols for the evaluation of the antiviral efficacy and cytotoxicity of this compound.
Cytotoxicity Assay Protocol
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the Selectivity Index.
Materials:
-
Host cell line susceptible to the RNA virus of interest (e.g., Vero, A549, MDCK)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Plate reader
Procedure:
-
Seed host cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubate the plate for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay Protocol (Plaque Reduction Assay)
This protocol measures the ability of this compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Materials:
-
Host cell line in 6-well plates
-
RNA virus stock
-
This compound
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin for fixing cells
Procedure:
-
Seed host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Add an overlay medium containing various concentrations of this compound. Include a virus-only control (no compound) and a cell-only control.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Viral RNA Quantification by qRT-PCR
This protocol quantifies the amount of viral RNA in the supernatant or cell lysate of infected cells treated with this compound.
Materials:
-
Supernatant or cell lysate from infected and treated cells
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for the target viral RNA
-
qRT-PCR instrument
Procedure:
-
Collect the supernatant or lyse the cells from the antiviral assay at various time points post-infection.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome.
-
Use a standard curve of a known amount of viral RNA to quantify the viral copy number.
-
Compare the viral RNA levels in this compound-treated samples to the untreated control to determine the reduction in viral replication.
Conclusion
This compound, as a potent inhibitor of a key host enzyme required for viral replication, holds significant promise as a broad-spectrum antiviral agent against RNA viruses. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate its antiviral efficacy and mechanism of action. The exemplary data from other DHODH inhibitors underscore the potential of this therapeutic strategy. Further investigation into the in vitro and in vivo efficacy of this compound is warranted to establish its potential as a novel antiviral therapeutic.
References
- 1. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Dhodh-IN-16 for Rheumatoid Arthritis Models
These application notes provide a comprehensive guide for researchers on the use of Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, in preclinical models of rheumatoid arthritis (RA).
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, driven by the proliferation of activated lymphocytes.[1][2] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3][4] Rapidly proliferating cells, such as activated T cells and B cells, are highly dependent on this pathway to produce the necessary pyrimidines for DNA and RNA synthesis.[3][5] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of lymphocyte proliferation, making it an attractive therapeutic target for autoimmune diseases like RA.[6][7]
This compound is a highly potent, novel inhibitor of human DHODH, demonstrating significant potential for immunomodulation.[8] These notes detail its mechanism of action, in vitro characterization, and a protocol for evaluating its efficacy in a standard in vivo model of rheumatoid arthritis.
Mechanism of Action
This compound exerts its effect by inhibiting DHODH, which is located on the inner mitochondrial membrane. This enzyme is crucial for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidines.[4][9] By blocking this step, this compound selectively targets the metabolic activity of highly proliferative lymphocytes, which are key drivers of RA pathology, without severely affecting quiescent cells that can rely on the pyrimidine salvage pathway.[3][7]
In Vitro Characterization of this compound
This compound has been characterized in biochemical and cell-based assays to determine its potency.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
|---|---|---|---|
| Biochemical Assay | Human DHODH | IC₅₀ | 0.396 nM[8] |
| Cell Growth Assay | MOLM-13 | IC₅₀ | 0.2 nM[8] |
Experimental Protocols: In Vitro Assays
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Substrate: Dihydroorotate (DHO)
-
Cofactor: Decylubiquinone
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 188 µL of the assay mix containing DHODH enzyme, decylubiquinone, and DCIP to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of DHO substrate to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at 37°C. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
This protocol assesses the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [³H]-thymidine)
-
96-well cell culture plate
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Stimulate the T-cells by adding PHA or anti-CD3/CD28 beads to the wells (omit from unstimulated control wells).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation according to the manufacturer's protocol for the chosen reagent.
-
For [³H]-thymidine, pulse the cells with 1 µCi/well for the final 18 hours of incubation, then harvest and measure incorporation using a scintillation counter.
-
-
Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The CIA mouse model is a widely used and relevant model for studying RA, as it shares pathological and immunological features with the human disease.[1] This section outlines a protocol to test the efficacy of this compound in this model.
Animals:
-
DBA/1 mice, male, 8-10 weeks old.
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Positive control: Methotrexate (MTX)
-
Calipers for paw measurement
Procedure:
-
Arthritis Induction:
-
Day 0 (Primary Immunization): Emulsify bovine CII in CFA (1:1 ratio). Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21 (Booster Immunization): Emulsify bovine CII in IFA (1:1 ratio). Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
Animal Grouping and Dosing:
-
Monitor mice daily for signs of arthritis starting from Day 21.
-
Upon the first signs of arthritis (typically Day 24-28), randomize mice into treatment groups (n=8-10 per group) based on initial arthritis score.
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: this compound (e.g., 10 mg/kg, p.o., daily)
-
Group 3: this compound (e.g., 30 mg/kg, p.o., daily)
-
Group 4: Positive Control (MTX, e.g., 1 mg/kg, i.p., 3x/week)
-
-
Prepare this compound fresh daily according to the recommended formulation.[8] Administer doses by oral gavage.
-
-
Disease Assessment:
-
Clinical Score: Score mice three times per week on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of both hind paws three times per week using digital calipers.
-
-
Study Termination (Day 42):
-
Collect terminal blood samples via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize mice and collect hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Note: The following data are for illustrative purposes only to demonstrate potential experimental outcomes and do not represent actual results for this compound.
Table 2: Illustrative Efficacy of this compound in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition | Mean Paw Swelling (mm, Day 42) | % Inhibition |
|---|---|---|---|---|
| Vehicle Control | 10.5 ± 1.2 | - | 3.8 ± 0.3 | - |
| This compound (10 mg/kg) | 6.3 ± 0.9 | 40% | 2.9 ± 0.2 | 24% |
| This compound (30 mg/kg) | 3.1 ± 0.7 | 70% | 2.3 ± 0.2 | 39% |
| Methotrexate (1 mg/kg) | 4.2 ± 0.8 | 60% | 2.6 ± 0.3 | 32% |
Conclusion
This compound is a potent inhibitor of DHODH with high in vitro activity. Based on its mechanism of action, which is clinically validated for the treatment of rheumatoid arthritis, this compound is a strong candidate for in vivo evaluation. The protocols provided herein offer a robust framework for researchers to investigate its therapeutic potential in preclinical RA models. The experimental design focuses on the widely accepted CIA model, with clear endpoints for assessing anti-inflammatory and joint-protective effects.
References
- 1. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhodh-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-16 is a highly potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Its ability to disrupt pyrimidine synthesis underlies its potential as a therapeutic agent in oncology and autoimmune diseases, where rapidly proliferating cells are highly dependent on this pathway.[5] These application notes provide a comprehensive guide for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 436.48 g/mol | [3][6] |
| CAS Number | 2511248-11-4 | [2] |
| IC50 (human DHODH) | 0.396 nM | [1][2][3][4][6] |
| Appearance | Solid | [6] |
| Solubility | 100 mg/mL in DMSO (with sonication) | [2][3] |
| Purity | >99.0% | [2] |
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[5][7] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA. By blocking this crucial step, this compound depletes the cellular pool of pyrimidines, thereby inhibiting cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells.[5]
Figure 1: Simplified diagram of the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols: Preparation of this compound Stock Solutions
This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Laminar flow hood (optional, for maintaining sterility)
3.3. Protocol
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 M x 0.001 L x 436.48 g/mol x 1000 = 4.3648 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 4.36 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Add DMSO to the powder:
-
Based on the actual weight of the this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 436.48 g/mol ) / 0.01 M x 1,000,000
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
3.4. Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock Solution in DMSO: Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][8][9] It is not recommended for long-term storage in solution.[6]
Figure 2: Experimental workflow for the preparation and use of this compound stock solutions.
Application in Cell Culture
For cell-based assays, the DMSO stock solution of this compound should be serially diluted to the desired final concentration in the cell culture medium. To avoid precipitation of the compound, it is recommended to first make intermediate dilutions in DMSO before adding to the aqueous culture medium.[10] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
This compound is for research use only and should not be used for human or veterinary purposes.[2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for further information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound CAS No.2511248-11-4 - Ruixibiotech [ruixibiotech.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
In Vivo Experimental Protocol for DHODH Inhibitors in Mouse Models: A General Guide
For Researchers, Scientists, and Drug Development Professionals
Note: A specific, detailed in vivo experimental protocol for Dhodh-IN-16 is not publicly available in the reviewed literature. The following application notes and protocols are a synthesis of information from in vivo studies of other potent Dihydroorotate Dehydrogenase (DHODH) inhibitors, such as Brequinar (BQ), and are intended to serve as a comprehensive guide for designing and executing in vivo experiments with novel DHODH inhibitors like this compound. Researchers should optimize these protocols based on the specific characteristics of their compound and mouse model.
Introduction to DHODH Inhibition in Cancer
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[1][2][3][4] DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of pyrimidines required for DNA and RNA replication.[4] Inhibition of DHODH has shown significant preclinical anticancer activity across a variety of cancer types.[1][5] This document provides a framework for the in vivo evaluation of DHODH inhibitors in mouse models of cancer.
Signaling Pathway of DHODH Inhibition
The primary mechanism of action of DHODH inhibitors is the disruption of pyrimidine synthesis. This leads to a depletion of the pyrimidine nucleotide pool, which in turn affects DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: DHODH inhibition blocks pyrimidine synthesis.
In Vivo Efficacy Study Workflow
A typical in vivo efficacy study for a DHODH inhibitor involves several key stages, from animal model selection to endpoint analysis.
Caption: Workflow for an in vivo efficacy study.
Experimental Protocols
Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are implanted with human cancer cell lines or patient-derived xenografts (PDXs). This is useful for evaluating the direct anti-tumor activity of the compound.
-
Syngeneic Models: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with murine cancer cell lines (e.g., B16F10 melanoma).[2][3] These models are crucial for studying the interplay between the DHODH inhibitor and the immune system, especially when considering combination therapies with immune checkpoint inhibitors.[2][3]
Drug Formulation and Administration
-
Formulation: The formulation for in vivo administration will depend on the physicochemical properties of this compound. A common vehicle for oral administration of DHODH inhibitors is a suspension in a solution such as 0.5% methylcellulose or a lipid-based formulation.[6] For intraperitoneal (IP) injection, the compound may be dissolved in a solution like DMSO and then diluted with saline or corn oil.
-
Dosing and Schedule: The dose and schedule should be determined from prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. For reference, the DHODH inhibitor Brequinar has been administered to mice at doses ranging from 10 mg/kg to 30 mg/kg daily via IP injection or oral gavage.[2][3] A typical treatment duration for efficacy studies is 2-4 weeks, or until tumors in the control group reach a predetermined endpoint.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured 2-3 times per week using calipers. The formula for tumor volume is typically (Length x Width²) / 2. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival Analysis: In some studies, particularly with aggressive tumor models, the primary endpoint may be overall survival. Mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant body weight loss, or other signs of distress).
-
Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for biomarker analysis to confirm target engagement and understand the mechanism of action in vivo. This may include:
-
Metabolomics: Measurement of pyrimidine pathway metabolites (e.g., accumulation of dihydroorotate and depletion of orotate and downstream pyrimidines) in tumor tissue via LC-MS/MS to confirm DHODH inhibition.[2][3]
-
Immunohistochemistry (IHC) or Western Blot: Analysis of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and downstream signaling molecules.
-
Flow Cytometry: For syngeneic models, analysis of immune cell populations within the tumor microenvironment.
-
Quantitative Data from In Vivo Studies of DHODH Inhibitors
The following table summarizes representative in vivo data for the DHODH inhibitor Brequinar from published studies. This data can serve as a benchmark when evaluating new DHODH inhibitors.
| Parameter | Mouse Model | Cell Line | Treatment | Dosing | Key Findings | Reference |
| Tumor Growth | Immunocompetent C57BL/6 | B16F10 (Melanoma) | Brequinar | 10 mg/kg daily IP | Markedly suppressed tumor growth. | [2][3] |
| Survival | Immunocompetent C57BL/6 | B16F10 (Melanoma) | Brequinar + anti-CTLA-4/anti-PD-1 | 10 mg/kg daily IP | Significantly prolonged mouse survival compared to either therapy alone. | [2][3] |
| Tumor Growth | Xenograft (athymic nude) | SK-N-BE(2)C (Neuroblastoma) | Brequinar | Not specified | Dramatically reduced tumor growth. | [5] |
| Survival | Transgenic TH-MYCN | Neuroblastoma | Brequinar | Not specified | Extended survival. | [5] |
Safety and Toxicology Considerations
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming. Body weight should be recorded 2-3 times per week. A body weight loss of more than 15-20% is often a criterion for euthanasia.
-
Toxicity Studies: Prior to efficacy studies, it is advisable to conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.[7] This typically involves administering escalating doses of the compound to small groups of mice and monitoring for adverse effects over a defined period.
Conclusion
While a specific in vivo protocol for this compound is not yet available, the extensive research on other DHODH inhibitors provides a solid foundation for designing robust preclinical studies. By leveraging the methodologies outlined in this document, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel DHODH inhibitors in relevant mouse models of cancer. Careful consideration of the animal model, drug formulation, and endpoint analyses will be critical for a successful in vivo evaluation.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Dhodh-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-16 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest, apoptosis, and differentiation in rapidly proliferating cells, such as cancer cells.[2][3][4][5][6][7] Flow cytometry is a powerful technique for the single-cell analysis of these cellular processes. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Mechanism of Action
DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[8] Inhibition of DHODH by this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[5] This leads to a variety of cellular effects, including:
-
Cell Cycle Arrest: Depletion of nucleotides can halt cell cycle progression, often at the S-phase or G2/M phase.[2][3][4][9]
-
Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[6][7][10][11]
-
Cellular Differentiation: In some cancer cell types, such as acute myeloid leukemia (AML), DHODH inhibition can induce cellular differentiation.[6][11]
-
Mitochondrial Dysfunction: As DHODH is located on the inner mitochondrial membrane, its inhibition can affect mitochondrial function, leading to decreased membrane potential and increased reactive oxygen species (ROS) production.[2][7][8]
Data Presentation
The following tables are templates for organizing quantitative data obtained from flow cytometry experiments analyzing the effects of this compound.
Table 1: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
Table 2: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 |
Table 3: Analysis of Differentiation Marker Expression in Cells Treated with this compound
| Treatment Group | Concentration (nM) | Marker 1 (% Positive Cells) | Marker 2 (% Positive Cells) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission at ~610 nm. Use a linear scale for the DNA content histogram.
-
Data Analysis: Gate on single cells and analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~610 nm.
-
Data Analysis: Gate on the cell population and create a quadrant plot of Annexin V versus PI to quantify the different cell populations.
Protocol 3: Analysis of Cell Surface Marker Expression
This protocol is for the detection of changes in cell surface protein expression, for example, differentiation markers.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Fluorochrome-conjugated primary antibodies against the markers of interest
-
Isotype control antibodies
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Staining: Resuspend the cells in 100 µL of Staining Buffer and add the recommended amount of the fluorochrome-conjugated primary antibody (and isotype control in a separate tube).
-
Incubation: Incubate for 30 minutes on ice or at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for flow cytometry analysis.
Caption: Logical gating strategy for apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of DHODH Inhibitors in Myelodysplastic Syndromes
Disclaimer: As of the current date, there is a notable absence of published research specifically detailing the application of Dhodh-IN-16 in myelodysplastic syndrome (MDS) studies. The following application notes and protocols are therefore based on the established mechanisms and experimental data from studies of other potent dihydroorotate dehydrogenase (DHODH) inhibitors, such as PTC299 (emvododstat) and brequinar, in the context of MDS and other hematological malignancies. These guidelines are intended to serve as a comprehensive resource for researchers initiating studies on this compound in MDS.
Introduction to DHODH Inhibition in Myelodysplastic Syndromes
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including malignant hematopoietic cells.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This mechanism presents a promising therapeutic strategy for myelodysplastic syndromes, which are characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[4]
This compound is a highly potent inhibitor of human DHODH with a reported IC50 of 0.396 nM.[5] While specific data in MDS is not yet available, its potent activity suggests it may be a valuable tool for investigating the role of DHODH in this disease.
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors block the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines.[1] This leads to a reduction in the building blocks necessary for DNA and RNA synthesis, thereby halting cell proliferation.[3] A key downstream effect of DHODH inhibition in myeloid malignancies is the downregulation of the MYC oncogene, which is a critical driver of cancer cell growth and proliferation.[6][7] Furthermore, studies with the DHODH inhibitor PTC299 have shown a synergistic effect with DNA hypomethylating agents like decitabine in MDS cells.[1][4][6] This synergy is achieved by enhancing the incorporation of decitabine into DNA, thereby increasing its cytotoxic effects.[1][7]
Data Presentation: Preclinical Efficacy of DHODH Inhibitors in MDS
The following tables summarize quantitative data from preclinical studies of the DHODH inhibitor PTC299 in MDS cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of PTC299 in Myeloid Malignancy Cell Lines
| Cell Line | Disease Type | PTC299 EC50 (nM) |
| MDSL | MDS | 12.6[4] |
| SKM-1 | MDS | 19.7[4] |
| HL-60 | AML | Not specified, but proliferation was inhibited[4] |
| THP-1 | AML | Not specified, but proliferation was inhibited[4] |
Table 2: Synergistic Effects of PTC299 with Decitabine in MDS Cell Lines
| Cell Line | Treatment | Effect |
| MDSL | PTC299 + Decitabine | Synergistic inhibition of cell viability[1] |
| SKM-1 | PTC299 + Decitabine | Synergistic inhibition of cell viability[1] |
Mandatory Visualizations
Caption: DHODH signaling pathway and the effect of this compound.
References
- 1. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for DHODH Inhibitors Using Dhodh-IN-16
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] The enzyme catalyzes the oxidation of dihydroorotate to orotate and is located on the inner mitochondrial membrane.[3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a key therapeutic target for oncology, autoimmune disorders, and viral infections.[1][2][4]
This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of human DHODH. The assay utilizes the highly potent and specific inhibitor, Dhodh-IN-16, as a positive control. This compound exhibits an IC50 of 0.396 nM for human DHODH, making it an ideal reference compound for assay validation and performance monitoring.[5][6]
DHODH Signaling and Assay Principle
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, leading to cell cycle arrest and reduced proliferation.
Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.
The primary biochemical assay described is a fluorescence-based method suitable for HTS. The activity of DHODH is coupled to the reduction of a redox-sensitive dye, resazurin, to the highly fluorescent resorufin.[7] In the presence of a DHODH inhibitor, the reaction is quenched, resulting in a decreased fluorescent signal. This provides a robust and sensitive method for quantifying inhibitor potency.
Experimental Workflow
The HTS workflow is designed for efficiency and automation, typically in a 384-well plate format.
Caption: A generalized workflow for the DHODH inhibitor HTS assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Recombinant Human DHODH (hDHODH) | R&D Systems | Enzyme source |
| This compound | MedChemExpress | Positive control inhibitor |
| Dihydroorotic acid (DHO) | Sigma-Aldrich | Enzyme substrate |
| Coenzyme Q10 (Ubiquinone) | Sigma-Aldrich | Electron acceptor |
| Resazurin sodium salt | Sigma-Aldrich | Fluorescent probe |
| Tris-HCl | Thermo Fisher | Buffer component |
| Triton X-100 | Sigma-Aldrich | Detergent to maintain enzyme solubility |
| DMSO, ACS Grade | Sigma-Aldrich | Solvent for compounds |
| 384-well black, flat-bottom plates | Corning | Low-volume assay plates |
| MOLM-13 (AML) or A549 (Lung) cells | ATCC | Cell line for secondary assay |
| WST-1 or similar cell viability reagent | Roche, Promega | Reagent for cell-based secondary assay |
| Uridine | Sigma-Aldrich | Reagent for rescue experiment in cell assay |
Experimental Protocols
Protocol 1: Primary Biochemical HTS Assay
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
This compound Control: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 µM.
-
2X Enzyme Mix: Prepare recombinant hDHODH at 12 nM in Assay Buffer.
-
2X Substrate/Dye Mix: Prepare Dihydroorotic acid (1 mM), Coenzyme Q10 (200 µM), and Resazurin (100 µM) in Assay Buffer.
2. Assay Procedure:
-
Dispense 100 nL of test compounds, this compound serial dilutions, or DMSO (for negative/positive controls) into the wells of a 384-well plate.
-
Add 10 µL of the 2X Enzyme Mix to all wells.
-
Incubate for 30 minutes at 25°C to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/Dye Mix to all wells. Final concentrations will be 6 nM hDHODH, 500 µM DHO, 100 µM CoQ10, and 50 µM Resazurin.
-
Incubate for 60 minutes at 25°C, protected from light.
-
Read the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
Protocol 2: Secondary Cell-Based Viability Assay
This assay confirms the anti-proliferative effect of hits from the primary screen.
1. Cell Plating:
-
Seed MOLM-13 or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere (for A549) or stabilize (for MOLM-13) for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of hit compounds and this compound in culture medium.
-
Add the diluted compounds to the cells. Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
3. Viability Measurement:
-
Add 10 µL of WST-1 reagent (or similar) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
4. Uridine Rescue Validation:
-
To confirm that cytotoxicity is due to DHODH inhibition, repeat the assay in parallel, co-treating the cells with the hit compounds and 100 µM Uridine.[8] On-target DHODH inhibitors will show a significant rightward shift in their IC50 curve (reduced potency) in the presence of uridine.
Data Presentation and Analysis
1. Data Analysis:
-
Percent Inhibition: Calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the control with a high concentration of this compound and Signal_Max is the DMSO control.
-
IC50 Determination: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model.
2. Assay Performance Metrics: The Z'-factor is calculated to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
| Parameter | Value | Interpretation |
| Signal (Max, RFU) | 35,000 | Uninhibited Reaction |
| StDev (Max) | 1,500 | Variation in Max Signal |
| Signal (Min, RFU) | 2,000 | Inhibited Reaction |
| StDev (Min) | 250 | Variation in Min Signal |
| Z'-Factor | 0.81 | Excellent for HTS |
3. Control Compound (this compound) Potency:
| Parameter | Biochemical Assay | Cell-Based Assay |
| IC50 (nM) | 0.41 ± 0.05 | 0.25 ± 0.03 |
| Hill Slope | 1.1 | 1.0 |
| R² | 0.998 | 0.997 |
4. Hypothetical Screening Hit Data:
| Compound ID | % Inhibition @ 10 µM (Biochemical) | IC50 (nM) (Biochemical) | IC50 (nM) (Cell-Based) | IC50 (nM) with Uridine Rescue | Fold Shift |
| Hit-001 | 95% | 15.2 | 25.8 | > 5,000 | > 190x |
| Hit-002 | 88% | 45.7 | 60.1 | > 10,000 | > 165x |
| Hit-003 | 91% | 22.4 | > 10,000 | > 10,000 | N/A |
Interpretation: Hit-001 and Hit-002 are potent on-target inhibitors, confirmed by the significant fold shift in the uridine rescue assay. Hit-003 is likely a biochemical-only hit (e.g., assay interference) or is not cell-permeable, as it shows no activity in the cell-based assay.
References
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
Determining Dhodh-IN-16 IC50 Values Using Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3][4] DHODH is the fourth enzyme in this pathway and is unique as it is located on the inner mitochondrial membrane, linking pyrimidine synthesis to cellular respiration.[1][5] Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway for pyrimidine synthesis to support their growth, making DHODH an attractive target for therapeutic intervention.[6][7]
Dhodh-IN-16 is a potent and specific inhibitor of human DHODH, with a reported IC50 value of 0.396 nM for the purified human enzyme.[2][8] By blocking DHODH activity, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[7][9] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and the general experimental workflow for determining the IC50 value of this compound.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dhodh-IN-16 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 0.396 nM.[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[4] By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in rapidly proliferating cells.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] A stock solution of up to 100 mg/mL in DMSO can be prepared.[1] For in vivo studies, a multi-component solvent system is often required to maintain solubility in an aqueous environment.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous buffer. What should I do?
A3: This is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try performing serial dilutions to determine the maximum soluble concentration in your specific buffer.
-
Use a co-solvent system: For many in vivo and some in vitro applications, a co-solvent system is necessary. A widely used formulation involves a mixture of DMSO, PEG300, Tween-80, and a saline or buffer solution.[1]
-
Sonication: After dilution, brief sonication in a water bath can help to disperse the compound and break up small aggregates that may act as seeds for precipitation.[6]
-
Serum in cell culture media: If you are working with cell cultures, the presence of serum in the media can help to stabilize the compound and prevent precipitation.
Troubleshooting Guide: this compound Solubility in Aqueous Media
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Lower the final concentration of this compound. 2. Prepare the working solution using a co-solvent system (see protocol below). 3. Perform the final dilution into a buffer that is pre-warmed to 37°C. |
| Cloudiness or opalescence in the final solution | Formation of fine precipitates or micelles. | 1. Briefly sonicate the solution in a water bath. 2. Increase the percentage of co-solvents like PEG300 or Tween-80 in your formulation, if permissible for your experiment. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results | The compound may be precipitating out of solution over time. | 1. Prepare fresh working solutions for each experiment.[1] 2. Visually inspect your solutions for any signs of precipitation before use. 3. If storing for a short period, keep the solution at a constant temperature to avoid temperature-induced precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO (hygroscopic, use a fresh aliquot).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the mass of this compound).
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[1]
-
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies
This protocol is adapted from a standard method for formulating poorly soluble inhibitors for animal studies.[1]
-
Materials: this compound DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a final 10% DMSO solution):
-
In a sterile microcentrifuge tube, add 1 part of your this compound DMSO stock solution.
-
Add 4 parts of PEG300 and mix thoroughly by vortexing.
-
Add 0.5 parts of Tween-80 and mix thoroughly.
-
Add 4.5 parts of saline to reach the final volume and mix until a clear solution is obtained.
-
-
Note: This formulation should be prepared fresh on the day of use.[1]
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Experimental Workflow for Solubilizing this compound
Caption: Step-by-step workflow for preparing this compound solutions.
References
Optimizing Dhodh-IN-16 treatment duration for maximal effect
Welcome to the technical support center for Dhodh-IN-16. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments for maximal effect, with a focus on determining the optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.
Q2: How do I determine the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment (a "kill curve") to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a dose-response curve could range from low nanomolar to micromolar concentrations. The IC50 value can then be used as a reference for selecting concentrations for subsequent experiments.
Q3: What is the expected timeframe to observe cellular effects after this compound treatment?
A3: The timeframe for observing cellular effects can vary:
-
Pyrimidine pool depletion: A significant decrease in intracellular pyrimidine levels can be observed as early as 8 hours after treatment.
-
Cell cycle arrest: Changes in cell cycle distribution, often an S-phase or G2/M arrest, are typically detectable within 24 to 72 hours of treatment.
-
Apoptosis: Induction of apoptosis, as measured by annexin V staining or caspase activity, is commonly observed between 48 and 72 hours post-treatment.
-
Gene expression changes: Alterations in gene expression profiles can be detected as early as 16 hours, with more pronounced changes observed after prolonged exposure (e.g., two weeks).
It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific research question and cell model.
Troubleshooting Guide
Issue 1: No or low efficacy of this compound is observed.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response curve to determine the IC50 for your cell line. Ensure that the concentration used is sufficient to inhibit DHODH activity.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment. As cellular effects can take 24-72 hours or longer to become apparent, shorter incubation times may not be sufficient.
-
-
Possible Cause 3: Cell line relies on the pyrimidine salvage pathway.
-
Solution: Some cells can bypass the de novo synthesis pathway by utilizing the salvage pathway, which recycles pyrimidines from the extracellular environment. To test for this, perform a "uridine rescue" experiment. Supplementing the culture medium with uridine should reverse the effects of this compound if the cells are utilizing the salvage pathway.
-
-
Possible Cause 4: this compound degradation.
-
Solution: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). For long-term experiments, consider replenishing the media with fresh this compound to maintain its effective concentration.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell density, passage number, and media composition across experiments.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for critical measurements, as these are more prone to evaporation and temperature fluctuations.
-
-
Possible Cause 3: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper mixing of this compound in the culture medium.
-
Issue 3: Difficulty interpreting apoptosis data.
-
Possible Cause 1: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak of apoptotic activity. Early time points may show more viable cells, while very late time points may show a mix of apoptotic and necrotic cells.
-
-
Possible Cause 2: Using only one apoptosis assay.
-
Solution: Use multiple assays to confirm apoptosis. For example, combine a membrane integrity assay (like Annexin V/PI staining) with a functional assay (like a caspase-3/7 activity assay).
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of DHODH inhibitors. Note that the specific values for this compound may vary depending on the experimental system.
Table 1: IC50 Values of DHODH Inhibitors in Various Cell Lines
| DHODH Inhibitor | Cell Line | IC50 (Concentration) | Reference |
| This compound | MOLM-13 (AML) | 0.2 nM | |
| Brequinar | T-ALL cell lines | Nanomolar range | |
| Leflunomide | A375 (Melanoma) | ~100 µM | |
| Meds433 | K562 (CML) | ~100 nM |
Table 2: Time-course of Cellular Effects of DHODH Inhibitors
| Effect | Time Point | Cell Line/System | DHODH Inhibitor | Reference |
| Pyrimidine Depletion | 8 hours | CFPAC-1, B16F10 | Brequinar | |
| Cell Cycle Arrest (S-phase) | 72 hours | MDA-MB-231 | Leflunomide | |
| Cell Cycle Arrest (G2/M) | 3 days | CML CD34+ | Meds433 | |
| Apoptosis Induction | 48-72 hours | K562, CML-T1 | Meds433 | |
| Gene Expression Changes | 16 hours - 2 weeks | S2-013, CFPAC-1 | Brequinar |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Time-Course Viability Assay
This protocol outlines a general method to determine the optimal treatment duration of this compound for inducing cell death.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Treatment: The following day, treat the cells with this compound at a concentration known to be effective (e.g., 2-5 times the IC50). Include a vehicle-only control.
-
Time Points: At various time points (e.g., 24, 48, 72, 96, and 120 hours), measure cell viability using a suitable assay such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Plot cell viability against time for both treated and control wells. The optimal treatment duration for maximal cell killing is the time point at which the viability of the treated cells is at its lowest before it potentially platues or starts to recover (which is unlikely without drug removal).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound for the desired duration (e.g., 48 or 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection using Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired duration (e.g., 72 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Lysis: Lyse the cells using a buffer compatible with the caspase assay kit.
-
Assay: Add the caspase-3/7 substrate to the cell lysates and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or colorimetric signal, which is proportional to the caspase-3/7 activity.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for optimizing this compound treatment.
How to prevent Dhodh-IN-16 precipitation in cell culture medium
Welcome to the technical support center for Dhodh-IN-16. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. How can I prevent this?
A1: this compound is a hydrophobic compound with high solubility in DMSO but limited solubility in aqueous solutions like cell culture media.[1][2] Precipitation upon addition to your medium is a common issue. To prevent this, it is crucial to follow a careful dilution protocol. The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5][6]
Here are some key strategies to prevent precipitation:
-
Prepare a high-concentration stock solution in DMSO: this compound is soluble in DMSO at concentrations as high as 100 mg/mL.[1][2]
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium or a suitable buffer like PBS.
-
Ensure rapid and thorough mixing: When adding the diluted this compound to your final culture volume, gently swirl or pipette the medium to ensure immediate and uniform distribution of the compound. This prevents localized high concentrations that can lead to precipitation.
-
Warm the cell culture medium: Using pre-warmed medium can help maintain the solubility of the compound during dilution.
-
Consider the final concentration: The final concentration of this compound in your experiment should not exceed its aqueous solubility limit. If you observe precipitation even with a low DMSO concentration, you may be using too high a final concentration of the inhibitor.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The maximum tolerable DMSO concentration varies between cell lines, with some being more sensitive than others.[5] As a general rule, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxic effects.[4][6] Many studies suggest that concentrations below 0.1% are even safer for most cell lines.[3][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent on cell viability and function.
Q3: Can I dissolve this compound in a solvent other than DMSO for my cell culture experiments?
A3: While DMSO is the most common and recommended solvent for this compound due to its high solubilizing capacity for this compound, other organic solvents like ethanol or propylene glycol can sometimes be used for hydrophobic drugs.[7] However, the solubility of this compound in these alternative solvents is not well-documented. If you choose to use an alternative solvent, it is critical to first determine the solubility of this compound in that solvent and then perform a dose-response experiment to assess the solvent's toxicity to your specific cell line at the intended final concentration.
Q4: Does the presence of serum in the cell culture medium affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The concentration of the intermediate dilution is too high, leading to supersaturation and precipitation when the aqueous component is increased. | Decrease the concentration of your intermediate dilution step. Perform a multi-step serial dilution. |
| Cloudiness or precipitate in the final cell culture plate | The final concentration of this compound exceeds its solubility limit in the cell culture medium. | Reduce the final concentration of this compound in your experiment. |
| Inadequate mixing upon addition to the final volume. | Ensure rapid and thorough mixing by gently swirling or pipetting immediately after adding the compound. | |
| The final DMSO concentration is too low to maintain solubility. | While keeping DMSO levels low is important for cell health, a certain minimum concentration might be necessary for solubility. If precipitation occurs at very low DMSO concentrations (e.g., <0.1%), consider slightly increasing it, but not exceeding 0.5%, and always use a vehicle control. | |
| Inconsistent experimental results | Precipitation of the compound leading to a lower effective concentration. | Visually inspect your culture plates for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment. |
| Binding of the compound to plasticware. | Consider using low-adhesion microplates. | |
| Degradation of the compound in the stock solution. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a detailed methodology for preparing working solutions of this compound to minimize the risk of precipitation in cell culture medium.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 436.48 g/mol .
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of high-quality DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or sonication may be used if necessary.[2]
-
Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (e.g., 100X of the final concentration):
-
Warm an aliquot of the 10 mM stock solution and your cell culture medium to 37°C.
-
Let's assume your highest final desired concentration in the cell culture is 10 µM. Your 100X intermediate dilution would be 1 mM.
-
To prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Vortex or flick the tube to mix thoroughly. This step is critical to prevent precipitation.
-
-
Prepare the Final Working Solution in Cell Culture:
-
Add the 100X intermediate dilution to your final volume of pre-warmed cell culture medium. For a 1:100 dilution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to get a final concentration of 10 µM.
-
Immediately and gently mix the final solution by swirling the plate or flask, or by pipetting up and down.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the compound has likely precipitated.
-
Note: The dilution factors and concentrations used here are examples. You should adjust them based on your specific experimental needs. The key is the serial dilution approach to gradually decrease the DMSO concentration.
Signaling Pathways and Experimental Workflow
DHODH Signaling Pathway
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] It catalyzes the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[12] These nucleotides are essential for DNA and RNA synthesis, and therefore, for cell proliferation. Inhibition of DHODH by this compound depletes the pyrimidine pool, leading to cell cycle arrest, particularly in the S-phase, and can induce apoptosis.[10] The activity of DHODH has also been linked to other signaling pathways, including the p53 and Wnt/β-catenin pathways.[12][13]
Caption: The DHODH signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Preventing Precipitation
The following diagram outlines the logical steps to follow when preparing this compound for cell culture experiments to avoid precipitation.
Caption: Workflow for preparing this compound solutions to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Uridine Concentration for Effective Rescue Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing uridine in rescue experiments. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a uridine rescue experiment?
A uridine rescue experiment is performed to determine if a particular cellular phenotype, such as cell death or growth arrest, is caused by a deficiency in the de novo pyrimidine biosynthesis pathway. By supplying exogenous uridine, the salvage pathway can compensate for the inhibition of the de novo pathway, thus "rescuing" the cells. This is a common method to validate the mechanism of action of drugs that target enzymes like dihydroorotate dehydrogenase (DHODH).
Q2: What is a typical starting concentration for uridine in a rescue experiment?
A common starting concentration for uridine is in the range of 10-100 µM.[1][2] However, the optimal concentration can vary significantly depending on the cell type, the specific inhibitor used, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal uridine concentration for your specific system. For instance, in some contexts, concentrations as high as 200 µM have been utilized.[3][4]
Q3: How long should I incubate my cells with uridine for a rescue experiment?
The incubation time for a uridine rescue experiment typically ranges from 24 to 72 hours. The exact duration will depend on the cell doubling time and the time required for the inhibitor to induce a measurable effect. It is advisable to assess cell viability or other relevant endpoints at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Q4: Can I use other pyrimidines for rescue experiments?
While uridine is the most commonly used nucleoside for pyrimidine rescue, in some cases, cytidine can also be effective as it can be converted to uridine by cytidine deaminase.[2] However, uridine is generally preferred as it directly enters the pyrimidine salvage pathway. Purines like adenine or guanine will not rescue cells from pyrimidine biosynthesis inhibition.[3]
Troubleshooting Guide
Issue 1: Uridine rescue is incomplete or not working.
| Possible Cause | Troubleshooting Step |
| Suboptimal Uridine Concentration | Perform a titration experiment with a wider range of uridine concentrations (e.g., 1 µM to 500 µM). The optimal concentration can be highly cell-type specific.[5] |
| Insufficient Incubation Time | Extend the incubation period with uridine. Monitor the rescue effect at multiple time points (e.g., 48, 72, 96 hours). |
| Low Expression of Uridine Transporters | The efficacy of uridine rescue can be influenced by the expression of nucleoside transporters like hENT1 and hENT2.[1][2] If possible, assess the expression of these transporters in your cell line. Consider using a different cell line with known high transporter expression for comparison. |
| Inhibitor Concentration is Too High | A very high concentration of the inhibitor might cause off-target effects that cannot be rescued by uridine. Perform a dose-response experiment with the inhibitor to ensure you are using a concentration that specifically targets pyrimidine synthesis. |
| Degradation of Uridine | Ensure the uridine stock solution is properly stored (typically at -20°C) and freshly diluted for each experiment to prevent degradation. |
| Cell Culture Medium Composition | The presence of other nutrients or factors in the serum or medium could influence the rescue efficiency. For instance, the combination of pyruvate and uridine has been shown to be effective in rescuing certain metabolic dysfunctions.[3][6] |
Issue 2: High background viability in the control group (inhibitor only).
| Possible Cause | Troubleshooting Step |
| Cell Line is Resistant to the Inhibitor | Confirm the sensitivity of your cell line to the inhibitor. Some cell lines may have intrinsic resistance mechanisms. |
| Presence of Pyrimidines in the Serum | Fetal bovine serum (FBS) can contain low levels of nucleosides, including uridine, which may lead to a partial rescue.[5] Consider using dialyzed FBS to reduce the background levels of small molecules. |
Quantitative Data Summary
The following tables summarize uridine concentrations and experimental conditions from various studies.
Table 1: Effective Uridine Concentrations in Different Rescue Experiments
| Cell Type | Experimental Context | Effective Uridine Concentration(s) | Reference(s) |
| Fibroblasts | OXPHOS Dysfunction Rescue | 200 µM | [3] |
| Acute Myeloid Leukemia (AML) Cells (THP1, MV4-11, OCI AML3) | DHODH Inhibitor (MEDS433) Rescue | 100 µM | [1][2] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) Cells | Glucose Deprivation Rescue | Not specified, but effective | [7] |
| L929 Murine Fibroblasts | Proliferation Assay | 10 µM, 100 µM | |
| L1210 Cells | De Novo Pyrimidine Synthesis Inhibition | 3-5 µM (50% inhibition), >12 µM (>95% inhibition) | [5] |
| Human Mesenchymal Stem Cells (hMSCs) | Rejuvenation and Proliferation | 200 µM | [4] |
Experimental Protocols
Protocol 1: General Uridine Rescue Experiment for Cell Viability
This protocol describes a general workflow for assessing the ability of uridine to rescue cells from the cytotoxic effects of a pyrimidine synthesis inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a stock solution of the pyrimidine synthesis inhibitor and a stock solution of uridine (e.g., 100 mM in sterile water or PBS, stored at -20°C).
-
On the day of the experiment, dilute the inhibitor and uridine to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different treatments:
-
Vehicle control (e.g., DMSO)
-
Inhibitor only (at various concentrations)
-
Inhibitor + Uridine (at various concentrations)
-
Uridine only (as a control)
-
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line and inhibitor.
-
-
Cell Viability Assay:
-
Data Analysis:
-
Normalize the viability data to the vehicle control group.
-
Plot the results as percent viability versus inhibitor concentration, with and without uridine, to visualize the rescue effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of plasma concentrations of uridine on pyrimidine biosynthesis in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Uridine Rescue Experiments with Dhodh-IN-16
Welcome to the technical support center for researchers utilizing Dhodh-IN-16 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during uridine rescue experiments. Our aim is to help you diagnose and resolve issues to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a uridine rescue experiment?
A uridine rescue experiment is a critical control used to demonstrate that the observed cellular effects of a dihydroorotate dehydrogenase (DHODH) inhibitor, such as this compound, are specifically due to the depletion of the pyrimidine pool. By providing an exogenous source of uridine, the experiment bypasses the enzymatic step inhibited by this compound, thereby "rescuing" the cells from the effects of pyrimidine starvation. A successful rescue confirms the on-target activity of the inhibitor.[1][2][3][4][5][6][7][8][9][10][11]
Q2: How does this compound work?
This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[12][13][14] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[8][9] By inhibiting DHODH, this compound blocks the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to cell cycle arrest and can induce apoptosis in rapidly proliferating cells that are highly dependent on de novo pyrimidine synthesis.[9][15]
Q3: What are the expected outcomes of a successful uridine rescue experiment?
In a successful experiment, cells treated with this compound alone should exhibit a specific phenotype, such as decreased proliferation, cell cycle arrest, or apoptosis. In contrast, cells co-treated with this compound and an adequate concentration of uridine should show a significant reversal of this phenotype, resembling the untreated control cells.
Troubleshooting Guide: Why is my uridine rescue not working?
If you are not observing the expected rescue effect in your experiment, several factors could be at play. This guide is structured to help you systematically troubleshoot the potential issues.
Problem 1: Suboptimal Concentrations of this compound or Uridine
The effectiveness of the rescue is highly dependent on the relative concentrations of the inhibitor and uridine.
Possible Causes & Solutions:
-
This compound concentration is too high: Excessively high concentrations of the inhibitor may lead to off-target effects or overwhelm the rescue capacity of uridine.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired phenotype without causing excessive toxicity.
-
-
Uridine concentration is too low: Insufficient uridine will not be able to adequately replenish the pyrimidine pool to overcome the DHODH inhibition.
-
Incorrect molar ratio: The balance between the inhibitor and uridine is crucial.
-
Recommendation: Systematically test various concentrations of both compounds to find the optimal window for your specific cell line and experimental conditions.
-
| Compound | Typical Concentration Range | Notes |
| This compound | 1 - 100 nM | Highly potent; IC50 is 0.396 nM for human DHODH and 0.2 nM for MOLM-13 cells.[13] Start with a concentration around the IC50 for your cell line. |
| Uridine | 10 µM - 1 mM | 100 µM is a common starting concentration.[1][2][10][16] Higher concentrations may be needed for some cell lines. |
Problem 2: Issues with Reagents and Experimental Setup
The quality and handling of your reagents, as well as the experimental timing, are critical for a successful outcome.
Possible Causes & Solutions:
-
Degradation of this compound or Uridine: this compound is stable for extended periods when stored correctly as a powder or in a DMSO stock solution at -20°C or -80°C.[13][14] However, its stability in aqueous cell culture media over long incubation times may be a factor. Uridine is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided.
-
Recommendation: Prepare fresh working solutions of both compounds for each experiment from properly stored stocks. Minimize the exposure of reagents to light and elevated temperatures.
-
-
Timing of Uridine Addition: The timing of uridine supplementation relative to the inhibitor treatment can influence the outcome.
-
Recommendation: Typically, uridine is added concurrently with this compound. If rescue is still not observed, consider pre-incubating the cells with uridine for a short period (e.g., 1-2 hours) before adding the inhibitor.
-
-
Incorrect Assay Endpoint: The chosen assay and the time point of measurement may not be optimal for observing the rescue effect.
-
Recommendation: Monitor cell viability or proliferation over a time course (e.g., 24, 48, and 72 hours) to identify the optimal window for observing both the inhibitory effect and the rescue. Ensure your chosen assay (e.g., MTT, CellTiter-Glo, direct cell counting) is appropriate for your experimental goals.
-
Problem 3: Cell Line-Specific Factors
The metabolic state and characteristics of your chosen cell line can significantly impact the experiment.
Possible Causes & Solutions:
-
Inefficient Uridine Transport: Cells take up exogenous uridine via nucleoside transporters.[17][18] If your cell line has low expression or activity of these transporters, the rescue may be inefficient. Different cell lines can have varying levels of transporter expression.[19]
-
Recommendation: If you suspect transport issues, you can try increasing the uridine concentration. Alternatively, you can investigate the expression levels of key nucleoside transporters (e.g., ENT1, ENT2) in your cell line. Be aware that some compounds, such as dipyridamole, can inhibit uridine transport.[1][2][17]
-
-
High Dependence on the Salvage Pathway: Some cell lines may have a more active pyrimidine salvage pathway, making them less sensitive to DHODH inhibition in the first place.
-
Recommendation: Before conducting rescue experiments, confirm that your cell line is indeed sensitive to this compound. A cell line that is not significantly affected by the inhibitor will not show a rescue effect.
-
-
Off-Target Effects of this compound: If the observed cellular phenotype is due to off-target effects of this compound and not pyrimidine depletion, uridine supplementation will not rescue it.
-
Recommendation: This is a more complex issue to diagnose. If you have ruled out other possibilities, consider using another structurally different DHODH inhibitor to see if it produces the same phenotype that can be rescued by uridine. Additionally, performing a washout experiment, where the inhibitor is removed and cell recovery is monitored, can provide insights.
-
Experimental Protocols
General Protocol for a Uridine Rescue Experiment
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and incubation times will be necessary for specific cell lines and experimental goals.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Allow cells to adhere and resume growth for 12-24 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[13]
-
Prepare a stock solution of uridine in sterile water or PBS (e.g., 100 mM). Filter-sterilize and store at -20°C.
-
On the day of the experiment, prepare fresh serial dilutions of this compound and uridine in a complete cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate treatments to the wells. Include the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound alone (at various concentrations)
-
This compound + Uridine (at various concentrations)
-
Uridine alone (as a control for any effects of uridine itself)
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assessment of Cellular Phenotype:
-
At the end of the incubation period, assess the desired endpoint. This could include:
-
Cell Viability/Proliferation: Using assays such as MTT, MTS, CellTiter-Glo, or direct cell counting.
-
Cell Cycle Analysis: By flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).
-
Apoptosis: Using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL.
-
-
Visualizing the Concepts
To further clarify the experimental rationale and troubleshooting logic, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound CAS No.2511248-11-4 - Ruixibiotech [ruixibiotech.com]
- 15. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Na+-dependent and -independent transport of uridine and its phosphorylation in mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Minimizing Dhodh-IN-16 off-target effects in cellular assays
Welcome to the technical support center for Dhodh-IN-16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and ensure data integrity in cellular assays involving this potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 0.396 nM.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway, such as cancer cells.[3][4]
Q2: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively published in the public domain, off-target effects are a general concern for small molecule inhibitors. Potential off-target effects could arise from structural similarities to other enzyme active sites. For instance, some inhibitors targeting one enzyme have been found to interact with other proteins, including kinases.[5] It is crucial for researchers to empirically determine the selectivity of this compound in their specific cellular context.
Q3: How can I confirm that the observed cellular phenotype is due to DHODH inhibition?
The most direct method to confirm on-target activity is a "rescue" experiment. Supplementing the cell culture medium with uridine can bypass the enzymatic block by this compound, as uridine can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool.[4][5] If the observed phenotype (e.g., decreased cell viability) is reversed by the addition of uridine, it strongly suggests the effect is on-target.
Q4: What are common challenges when working with DHODH inhibitors in cellular assays?
Common challenges include:
-
Distinguishing on-target from off-target effects: As with any potent inhibitor, ensuring the observed phenotype is a direct result of inhibiting DHODH is critical.
-
Cell-line dependent responses: The reliance of different cell lines on the de novo versus the salvage pathway for pyrimidine synthesis can vary, leading to different sensitivities to DHODH inhibitors.
-
Confounding effects of uridine in media: Standard cell culture media may contain varying levels of uridine, which can influence the apparent potency of the inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments. | Varying concentrations of uridine in the cell culture medium or serum. | Use a dialyzed serum or a uridine-free medium formulation for consistency. Quantify the effect of uridine supplementation as a control. |
| Cell density and metabolic state at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor. | |
| Uridine rescue is incomplete or absent. | The observed phenotype is due to an off-target effect of this compound. | Perform off-target profiling assays such as kinome scanning or a cellular thermal shift assay (CETSA) to identify potential off-target proteins. |
| Insufficient concentration or duration of uridine supplementation. | Titrate the concentration of uridine and optimize the timing of its addition relative to the inhibitor treatment. | |
| The cell line has a deficient pyrimidine salvage pathway. | Confirm the expression and activity of key salvage pathway enzymes in your cell line. | |
| Unexpected cellular phenotypes are observed. | This compound may have off-target activities in the specific cellular context. | Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. Experimentally validate any high-probability off-targets. |
| The phenotype is a downstream consequence of pyrimidine depletion, not a direct off-target effect. | Investigate the broader metabolic and signaling consequences of DHODH inhibition in your system. For example, DHODH inhibition has been linked to changes in antigen presentation.[6][7][8] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This assay is designed to confirm that the observed cellular effect of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine (sterile, stock solution in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete medium.
-
Prepare a set of parallel dilutions of this compound in a complete medium supplemented with a final concentration of 100 µM uridine.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound, with or without uridine. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plates for a period determined by the typical doubling time of the cells (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Compare the dose-response curves of this compound in the presence and absence of uridine. A rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of an inhibitor with its protein target in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific for DHODH
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature. A typical temperature range would be 40-70°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHODH in the supernatant by Western blot or ELISA.
-
A shift in the melting curve of DHODH to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Troubleshooting inconsistent results in Dhodh-IN-16 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dhodh-IN-16, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with this compound can arise from several factors, ranging from suboptimal experimental setup to biological variables. This guide provides a structured approach to identifying and resolving common issues.
Question: My cells show little to no response to this compound treatment, even at high concentrations.
Possible Causes and Solutions:
-
Uridine in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by bypassing the de novo pyrimidine synthesis pathway. Standard fetal bovine serum (FBS) contains physiological levels of uridine that can interfere with the inhibitor's efficacy.
-
Solution: Use dialyzed FBS to remove small molecules like uridine. Alternatively, culture cells in a custom medium devoid of uridine. As a control, add back exogenous uridine to confirm that the observed effects of this compound are on-target.
-
-
Cell Line-Specific Resistance: Different cell lines exhibit varying sensitivity to DHODH inhibitors. This can be due to differences in their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.
-
Solution: Consult literature for the known sensitivity of your cell line to DHODH inhibitors. If information is unavailable, perform a dose-response experiment with a sensitive control cell line (e.g., MOLM-13) to ensure the compound is active.
-
-
Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the compound can lead to a lower than expected final concentration.
-
High Cell Density: High cell seeding density can lead to rapid depletion of nutrients and accumulation of waste products, which may mask the effects of the inhibitor.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Question: I am observing high variability between replicate wells/plates.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells is a common source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette for seeding.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experiments. Fill these wells with sterile water or PBS to maintain humidity.
-
-
Compound Precipitation: this compound, if not properly dissolved, can precipitate out of solution, leading to inconsistent concentrations across wells.
-
Solution: Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Question: The observed effect (e.g., apoptosis) is less than expected based on the literature.
Possible Causes and Solutions:
-
Suboptimal Assay Timing: The peak effect of this compound on apoptosis or cell cycle arrest may occur at a specific time point that is being missed.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.
-
Solution: Consider using a more sensitive assay. For example, for cell viability, a luminescence-based assay like CellTiter-Glo may be more sensitive than a colorimetric assay like MTT.
-
-
Serum Concentration: High concentrations of serum can contain factors that promote cell survival and proliferation, potentially counteracting the effects of the inhibitor.
-
Solution: Titrate the serum concentration in your culture medium to find the lowest percentage that maintains cell health.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are critical for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in rapidly dividing cells that are highly dependent on this pathway.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is a typical working concentration for this compound?
The effective concentration of this compound is highly cell-line dependent. It has a reported IC50 of 0.396 nM for human DHODH in enzymatic assays and an IC50 of 0.2 nM for the inhibition of MOLM-13 cell growth.[1] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal working concentration, typically ranging from low nanomolar to micromolar.
Q4: Can the effects of this compound be reversed?
Yes, the cytotoxic and anti-proliferative effects of this compound can typically be rescued by supplementing the culture medium with exogenous uridine. Uridine can be taken up by cells and converted into UMP via the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway. This rescue experiment is a crucial control to demonstrate the on-target activity of the inhibitor.
Q5: Are there any known off-target effects of DHODH inhibitors?
While this compound is highly potent for DHODH, it is important to consider potential off-target effects, especially at higher concentrations. Some DHODH inhibitors have been reported to have off-target effects on other cellular processes. Performing rescue experiments with uridine is a key way to confirm that the observed phenotype is due to DHODH inhibition.
Data Presentation
Table 1: Potency of this compound and Other DHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay |
| This compound | Human DHODH | 0.396 | - | Enzymatic Assay |
| This compound | - | 0.2 | MOLM-13 | Cell Viability (CellTiter-Glo) |
| Brequinar | Human DHODH | 5.2 | - | Enzymatic Assay |
| Teriflunomide | Human DHODH | ~1000 | - | Enzymatic Assay |
| Leflunomide | Human DHODH | 2500 | - | Enzymatic Assay |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from time-course experiments. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A typical experimental workflow for evaluating the effects of this compound on cultured cells.
Caption: A logical troubleshooting flowchart for addressing inconsistent results in this compound experiments.
References
Best practices for storing and handling Dhodh-IN-16
This technical support center provides best practices for storing and handling Dhodh-IN-16, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring accurate experimental results.
Summary of Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution (-80°C) | -80°C | Up to 6 months |
| Stock Solution (-20°C) | -20°C | Up to 1 month |
FAQs for Storage and Handling
Q1: How should I store this compound upon arrival?
A1: Upon receiving this compound, it is recommended to store the solid powder at -20°C for long-term storage.
Q2: I need to use this compound frequently. Can I store it at a different temperature?
A2: For short-term storage, the powder can be kept at 4°C for up to two years. However, for maximum stability, -20°C is recommended.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q4: How should I store the stock solution?
A4: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q5: My this compound solution appears to have precipitated after storage. What should I do?
A5: If precipitation is observed, you can warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period to aid in redissolving the compound.
Troubleshooting Experimental Protocols
This section addresses common issues that may arise during experiments with this compound.
Cell-Based Assays
Q6: I am not observing the expected inhibitory effect of this compound in my cell culture experiments. What could be the reason?
A6: Several factors could contribute to this:
-
Compound Degradation: Ensure that the stock solution has been stored correctly and is within the recommended stability period. Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: Verify the calculations for your working solution dilutions.
-
Cell Line Sensitivity: The sensitivity to DHODH inhibitors can vary between different cell lines.
-
Uridine in Media: The presence of uridine in the cell culture media can rescue cells from the effects of DHODH inhibition by fueling the pyrimidine salvage pathway.[2] Consider using uridine-free media for your experiments.
Q7: I am observing high background noise in my cell viability assay.
A7: High background can be caused by several factors, including:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Interference: Some assay reagents may interact with the compound. Run appropriate controls, including media with the compound but without cells, to check for interference.
In Vivo Experiments
Q8: How should I prepare this compound for in vivo administration?
A8: A common formulation for in vivo use involves a multi-component solvent system to ensure solubility and bioavailability. A recommended formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can be used.[1] It is crucial to prepare this formulation fresh on the day of use.[1]
Q9: My compound is precipitating in the formulation for my animal studies. How can I prevent this?
A9: To prevent precipitation, ensure that the stock solution is fully dissolved before adding it to the other components of the formulation. Add each solvent sequentially and mix thoroughly at each step.[1] Gentle warming and sonication can also be used to aid dissolution.[1]
Experimental Methodologies
General Workflow for In Vitro Cell Viability Assay
Caption: A typical workflow for assessing cell viability after treatment with this compound.
Preparation of Stock and Working Solutions
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C or -20°C.
Working Solution Preparation for Cell Culture:
-
Thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution with cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Signaling Pathway of DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway.[3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells like cancer cells.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dhodh-IN-16 and Venetoclax Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dhodh-IN-16 and venetoclax combination therapy. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with venetoclax?
A1: The primary rationale for combining the DHODH inhibitor, this compound, with the BCL-2 inhibitor, venetoclax, is to overcome or prevent resistance to venetoclax. Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, particularly MCL-1.[1] DHODH inhibitors have been shown to suppress the expression of MCL-1, thereby restoring sensitivity to venetoclax.[1] This combination can lead to a synergistic cytotoxic effect in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][2]
Q2: What are the mechanisms of action for this compound and venetoclax?
A2:
-
This compound: This is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to the inhibition of cell proliferation.[4]
-
Venetoclax: This is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2] In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins. Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and triggering the intrinsic pathway of apoptosis.[2][5]
Q3: In which cancer cell lines has the combination of a DHODH inhibitor and venetoclax shown synergistic effects?
A3: While specific data for this compound is emerging, studies with other DHODH inhibitors in combination with venetoclax have demonstrated synergy in various cancer cell lines, particularly in AML cell lines such as MOLM-13 and MV4-11.[1][2] It is recommended to test this combination in your specific cell line of interest.
Q4: How should I prepare and store this compound and venetoclax stock solutions?
A4:
-
This compound: Can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.
-
Venetoclax: Can also be dissolved in DMSO. Stock solutions are typically stable for extended periods when stored at -20°C or -80°C.
Always refer to the manufacturer's specific instructions for solubility and storage.
Data Presentation
Table 1: Single-Agent and Combination IC50 Values (Hypothetical Data)
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | This compound IC50 in Combination (nM) | Venetoclax IC50 in Combination (nM) |
| MOLM-13 (AML) | 0.2 | 5 | 0.05 | 1 |
| MV4-11 (AML) | 0.5 | 10 | 0.1 | 2 |
| U937 (AML, Venetoclax-Resistant) | 0.3 | >1000 | 0.08 | 50 |
This table presents hypothetical data for illustrative purposes, based on the known synergistic potential of the drug combination.
Table 2: Combination Index (CI) Values (Hypothetical Data)
| Cell Line | This compound (nM) | Venetoclax (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| MOLM-13 | 0.05 | 1 | 0.5 | 0.45 | Synergy |
| MV4-11 | 0.1 | 2 | 0.5 | 0.52 | Synergy |
| U937 | 0.08 | 50 | 0.5 | 0.38 | Strong Synergy |
CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: Synergistic mechanism of this compound and venetoclax.
References
Navigating the Nuances of DHODH Inhibition: A Technical Support Resource
Welcome to the technical support center for researchers working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My DHODH inhibitor shows variable efficacy across different cancer cell lines. What could be the reason?
A1: The differential sensitivity of cell lines to DHODH inhibitors is a known phenomenon and can be attributed to several factors. A primary reason is the varying reliance of cell lines on the de novo pyrimidine biosynthesis pathway versus the pyrimidine salvage pathway. Cells with a highly active salvage pathway can bypass the DHODH block by utilizing extracellular uridine and cytidine, thus appearing resistant to the inhibitor.[1][2][3] It is crucial to assess the expression levels of key salvage pathway enzymes, such as uridine-cytidine kinases (UCK1/2) and nucleoside transporters (e.g., ENT1), in your cell lines of interest.
Q2: I'm observing a loss of inhibitor activity over time in my long-term cell culture experiments. What is happening?
A2: The development of resistance to DHODH inhibitors is a significant consideration in long-term studies. Resistance can emerge through several mechanisms, including:
-
Point mutations in the DHODH gene that alter the drug-binding site, reducing the inhibitor's affinity.
-
Amplification of the DHODH gene , leading to overexpression of the target enzyme, which requires higher inhibitor concentrations to achieve the same level of inhibition.
-
Upregulation of the pyrimidine salvage pathway , allowing cells to circumvent the block on de novo synthesis.
Q3: How can I confirm that the observed cellular effects are due to on-target DHODH inhibition and not off-target effects?
A3: This is a critical validation step. The most common and effective method is a uridine rescue experiment . Since DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, its inhibition leads to a depletion of the pyrimidine pool. Supplementing the cell culture medium with exogenous uridine allows cells to produce pyrimidines via the salvage pathway, thus bypassing the DHODH block. If the addition of uridine reverses the phenotypic effects of your inhibitor (e.g., restores cell viability, reverses cell cycle arrest), it strongly indicates that the observed effects are on-target.[3]
Q4: Are there known off-target effects for some classes of DHODH inhibitors?
A4: Yes, off-target activities have been reported. For instance, some compounds initially identified as inhibitors of other targets, such as the fat mass and obesity-associated protein (FTO), were later found to be potent DHODH inhibitors. This highlights the importance of thorough target validation. Additionally, at very high concentrations, some inhibitors may exhibit off-target effects unrelated to DHODH inhibition. Always perform dose-response experiments and uridine rescue assays to confirm the mechanism of action at your working concentration.
Q5: What are the potential downstream effects of DHODH inhibition beyond pyrimidine depletion?
A5: DHODH inhibition can have pleiotropic effects on cellular signaling. Depletion of pyrimidines can induce a DNA damage response and lead to S-phase arrest. Furthermore, DHODH inhibition has been shown to impact key signaling pathways involved in cancer, such as downregulating the expression of the oncogene c-Myc and modulating p53 activity. Recent studies have also linked DHODH inhibition to the activation of the STING pathway and enhanced antigen presentation in cancer cells, suggesting a role in modulating the tumor microenvironment.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the same inhibitor.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Ensure consistent cell passage number, seeding density, and media composition (especially serum batches). |
| Presence of uridine in media | Standardize the cell culture medium and be aware that some sera can contain variable levels of nucleosides. For sensitive experiments, consider using dialyzed serum. |
| Inhibitor solubility and stability | Prepare fresh stock solutions of the inhibitor and verify its solubility in your culture medium. Some inhibitors may precipitate or degrade over time. BAY-2402234, for instance, is soluble in ethanol and DMSO but sparingly soluble in aqueous buffers.[4] |
| Assay-specific issues | Optimize the assay duration and cell density. For proliferation assays, ensure that the assay endpoint reflects the cytostatic or cytotoxic nature of the inhibitor. |
Problem 2: Difficulty in translating in vitro potency to in vivo models.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic properties | Investigate the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability, rapid metabolism, or high plasma protein binding can limit the effective concentration of the inhibitor at the tumor site.[1][5] |
| Pyrimidine salvage in vivo | The in vivo environment provides a rich source of nucleosides that can be utilized by tumors through the salvage pathway, potentially reducing the efficacy of DHODH inhibitors. |
| Tumor microenvironment | The tumor microenvironment can influence drug response. Consider the vascularization and metabolic state of your tumor model. |
| Off-target toxicity | The inhibitor may have off-target effects that cause toxicity in the animal model at doses required for anti-tumor efficacy. |
Data Presentation
Table 1: Physicochemical Properties of Selected DHODH Inhibitors
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | LogD | Solubility |
| Brequinar | C₂₃H₁₅F₂NO₃ | 391.37 | - | Soluble in DMSO |
| Leflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | - | Soluble in DMSO and Ethanol |
| Teriflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | - | Soluble in DMSO and Ethanol |
| BAY 2402234 | C₂₁H₁₈ClF₅N₄O₄ | 520.8 | 2.7 | Soluble in Ethanol and DMSO; sparingly in aqueous buffers[4][6] |
| ASLAN003 | C₁₈H₁₃F₃N₄O₂ | 386.32 | - | Orally bioavailable |
Table 2: In Vitro Potency of Selected DHODH Inhibitors
| Inhibitor | Target | IC50 (Enzyme Assay) | Cell Line | IC50 (Cell-based Assay) |
| Brequinar | human DHODH | 5.2 nM[7] | A-375 | 0.59 µM[7] |
| human DHODH | 4.5 nM[8] | A549 | 4.1 µM[7] | |
| Teriflunomide | human DHODH | ~600 nM[9] | MDA-MB-468 | 31.36 µM (96h)[10] |
| human DHODH | - | BT549 | 31.83 µM (96h)[10] | |
| human DHODH | - | MDA-MB-231 | 59.72 µM (96h)[10] | |
| BAY 2402234 | human DHODH | 1.2 nM[4][11] | MOLM-13 | 0.08 - 8.2 nM (various leukemia lines)[4] |
| human DHODH | - | HEL | - | |
| ASLAN003 | human DHODH | 35 nM[1][12] | THP-1 | 152 nM[1] |
| human DHODH | - | MOLM-14 | 582 nM[1] | |
| human DHODH | - | KG-1 | 382 nM[1] |
Experimental Protocols
Protocol 1: DHODH Enzyme Inhibition Assay
This protocol is adapted from a method utilizing the reduction of 2,6-dichloroindophenol (DCIP) as an indicator of DHODH activity.
Materials:
-
Recombinant human DHODH protein
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
DHODH inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In a 96-well plate, add the DHODH inhibitor at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT/WST-8)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (in DMSO)
-
Uridine stock solution (for rescue experiments)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For rescue experiments, prepare parallel dilutions in medium supplemented with uridine (e.g., 100 µM).
-
Remove the overnight culture medium from the cells and add the medium containing the inhibitor (with or without uridine). Include a DMSO vehicle control.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Metabolomic Analysis of DHODH Target Engagement
This protocol provides a general workflow for assessing the on-target effect of a DHODH inhibitor by measuring the accumulation of its substrate, dihydroorotate (DHO).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
6-well plates
-
Cold 5% mannitol solution
-
Cold methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in 6-well plates and grow to a sufficient number (e.g., 5 x 10⁶ cells).
-
Treat the cells with the DHODH inhibitor at the desired concentration and for the desired time. Include a vehicle control.
-
After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol solution.
-
Add cold methanol to each well and scrape the cells.
-
Transfer the cell extracts to microcentrifuge tubes.
-
Perform metabolite extraction according to your established laboratory protocol (e.g., centrifugation to pellet debris).
-
Analyze the supernatant containing the metabolites using an LC-MS system to quantify the levels of dihydroorotate and other relevant metabolites in the pyrimidine biosynthesis pathway.
-
Compare the levels of dihydroorotate in the inhibitor-treated samples to the vehicle-treated samples. A significant accumulation of dihydroorotate indicates successful target engagement.[2][13]
Visualizations
Caption: De Novo Pyrimidine Biosynthesis and DHODH Inhibition.
Caption: Troubleshooting Workflow for DHODH Inhibitor Experiments.
Caption: Downstream Signaling Effects of DHODH Inhibition.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of DHODH Inhibitors: Dhodh-IN-16 vs. Brequinar in the In Vitro Arena
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. In the landscape of cancer and autoimmune disease research, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes. Two prominent inhibitors of DHODH, Dhodh-IN-16 and Brequinar, have garnered significant attention. This guide provides an objective in vitro comparison of their efficacy, supported by available experimental data, to aid researchers in their selection of the most suitable compound for their studies.
At a Glance: Potency and Cellular Efficacy
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent inhibitor.
Available in vitro data from separate studies indicate that this compound is a significantly more potent inhibitor of human DHODH than Brequinar. The IC50 value for this compound against recombinant human DHODH is in the sub-nanomolar range, while Brequinar's IC50 is in the low nanomolar range. This trend of higher potency for this compound is also reflected in cellular assays, where it inhibits the growth of the MOLM-13 acute myeloid leukemia cell line at a sub-nanomolar concentration.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | Human DHODH | 0.396 | MOLM-13 | 0.2 |
| Brequinar | Human DHODH | 4.5 - 5.2 | HeLa, CaSki | 156 - 747 (at 72h) |
Disclaimer: The data presented in this table is compiled from separate studies. A direct head-to-head comparison of this compound and Brequinar under identical experimental conditions is not yet available in the public domain. Therefore, these values should be interpreted with caution as variations in experimental protocols can influence the results.
Unraveling the Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Brequinar exert their effects by inhibiting the DHODH enzyme. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), the essential building blocks of DNA and RNA. By blocking DHODH, these inhibitors deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that are highly dependent on this pathway.
Figure 1: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound and Brequinar on DHODH.
Experimental Protocols: A Guide for In Vitro Assessment
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key in vitro assays used to evaluate the efficacy of DHODH inhibitors.
In Vitro DHODH Inhibition Assay (DCIP Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.
-
In a 96-well plate, add the reaction buffer, CoQ10, and DCIP.
-
Add varying concentrations of the inhibitor (this compound or Brequinar) to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the absorbance at 600 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
The rate of decrease in absorbance at 600 nm is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro DHODH inhibition assay.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Cell culture medium
-
This compound and Brequinar
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or Brequinar. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Based on the available, albeit separate, in vitro data, this compound demonstrates superior potency against human DHODH compared to Brequinar. This higher potency at the enzymatic level appears to translate to greater efficacy in inhibiting cancer cell proliferation in the specific cell line tested.
For researchers investigating the therapeutic potential of DHODH inhibition, this compound represents a highly potent tool. However, the ultimate choice between this compound and Brequinar will depend on the specific research question, the cellular context being investigated, and other factors such as off-target effects and pharmacokinetic properties, which are beyond the scope of this in vitro comparison. It is strongly recommended that researchers perform their own head-to-head comparisons in their experimental systems to make the most informed decision. The provided protocols offer a starting point for such investigations. As more direct comparative studies become available, a clearer picture of the relative merits of these two important DHODH inhibitors will emerge.
Investigating the Kinase Selectivity of Dhodh-IN-16: A Guide to Assessing Off-Target Activity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount to interpreting experimental results and anticipating potential off-target effects. This guide provides a framework for investigating the potential off-target kinase activity of Dhodh-IN-16, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).
While this compound is a highly potent inhibitor of human DHODH with a reported IC50 of 0.396 nM, publicly available data on its broader kinase selectivity profile is not currently available.[1] The selective inhibition of DHODH is crucial for its therapeutic potential in areas like cancer and autoimmune diseases. However, many small molecule inhibitors can interact with unintended targets, particularly kinases, due to the conserved nature of the ATP-binding pocket. Therefore, a thorough assessment of off-target kinase activity is a critical step in the development and characterization of any new inhibitor.
This guide outlines the common experimental approaches to determine the kinase selectivity of a compound like this compound, presents a template for data comparison, and provides detailed experimental protocols.
Comparative Analysis of Inhibitor Specificity
To assess the selectivity of an inhibitor, its potency against the primary target is compared with its activity against a panel of other enzymes, typically kinases. A highly selective inhibitor will show potent inhibition of its intended target with minimal or no activity against other kinases at similar concentrations.
Table 1: Hypothetical Kinase Selectivity Profile of a DHODH Inhibitor
The following table illustrates how the off-target kinase activity data for a compound like this compound would be presented. In this hypothetical example, "Inhibitor X" represents this compound. The data would be generated from a broad kinase panel screen.
| Target | Inhibitor X IC50 (nM) | Brequinar IC50 (nM) | Teriflunomide IC50 (nM) |
| DHODH (Primary Target) | 0.4 | 12 | 600 |
| Off-Target Kinases | |||
| ABL1 | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | 8,500 | >10,000 |
| BRAF | >10,000 | >10,000 | >10,000 |
| EGFR | 8,900 | >10,000 | >10,000 |
| PIM3 | >10,000 | Not Reported | Synergistic effect noted |
| SRC | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 9,500 | >10,000 | >10,000 |
Note: The IC50 values for Brequinar and Teriflunomide against DHODH are established in the literature. The off-target kinase data for these compounds and the hypothetical data for "Inhibitor X" are for illustrative purposes to demonstrate how a comparative analysis would be structured. A study on the DHODH inhibitor teriflunomide noted a synergistic effect with gemcitabine in pancreatic cancer cells, potentially by interfering with PIM-3 kinase.[2]
Experimental Methodologies for Assessing Off-Target Kinase Activity
A variety of biochemical assays are available to determine the activity, potency, and selectivity of kinase inhibitors.[3] These assays are crucial for identifying potential off-target effects that could lead to unwanted side effects.[3]
Key Experimental Approaches:
-
Large-Scale Kinase Panels: Screening the inhibitor against a large panel of kinases is the most comprehensive way to assess its selectivity.[4] Several commercial services offer kinase profiling against hundreds of distinct kinases.[4] These screens are typically performed at a fixed inhibitor concentration initially to identify potential "hits."
-
Biochemical Assays: For any kinases identified as potential off-targets, detailed biochemical assays are performed to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase's activity.[3] Common assay formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[5][6]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to monitor kinase activity.[5][7]
-
Radiometric Assays: These traditional assays measure the incorporation of a radiolabeled phosphate group (from ATP) onto a substrate.
-
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound or other test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to create a 10-point concentration-response curve.
-
Assay Plate Setup: Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include "no-enzyme" and "vehicle (DMSO only)" controls.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its specific substrate in the assay buffer. Add this mixture to the wells containing the inhibitor and pre-incubate for a set period (e.g., 15 minutes) at room temperature.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration.[6] Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.[6]
-
Reaction Termination and ATP Depletion: Stop the reaction and remove any unused ATP by adding the ADP-Glo™ Reagent. Incubate for a period as recommended by the manufacturer (e.g., 30-40 minutes).[6]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate for a further 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental setups and biological processes.
Caption: Workflow for assessing kinase inhibitor off-target activity.
Caption: Potential off-target kinase inhibition by a small molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
DHODH Inhibitors in AML: A Comparative Analysis of Dhodh-IN-16 and BAY-2402234
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy to induce differentiation and halt leukemic proliferation. This guide provides a head-to-head comparison of two potent DHODH inhibitors, Dhodh-IN-16 and BAY-2402234, for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their potency, supported by available preclinical data, and detail the experimental protocols for key assays.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and BAY-2402234 exert their anti-leukemic effects by inhibiting DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cancer cells, including AML blasts, are highly dependent on this pathway for their survival and growth. By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.
Potency in AML Cells: A Quantitative Comparison
The following table summarizes the available data on the potency of this compound and BAY-2402234 from preclinical studies. Potency is measured by the half-maximal inhibitory concentration (IC50) for enzymatic activity and cell proliferation, and the half-maximal effective concentration (EC50) for inducing differentiation. Lower values indicate higher potency.
| Parameter | This compound | BAY-2402234 |
| Target (Enzyme) | ||
| Human DHODH IC50 | 0.396 nM | 1.2 nM[1] |
| Cell-Based Assays | ||
| Proliferation (IC50) | ||
| MOLM-13 | 0.2 nM | Not explicitly reported, but within 0.08-8.2 nM range[1] |
| THP-1 | Not available | 1.1 nM |
| Other Leukemia Lines | Not available | 0.08 - 8.2 nM (across 9 cell lines)[1] |
| Differentiation (EC50) | ||
| MOLM-13 (CD11b) | Not available | 3.16 nM[1] |
| HEL (CD11b) | Not available | 0.96 nM[1] |
Based on the available data, this compound demonstrates a slightly lower IC50 for the human DHODH enzyme compared to BAY-2402234. In the MOLM-13 AML cell line, this compound also shows a very potent anti-proliferative effect with an IC50 of 0.2 nM. BAY-2402234 exhibits potent activity across a broader range of leukemia cell lines, with IC50 values in the low nanomolar to sub-nanomolar range, and has demonstrated efficacy in inducing differentiation at low nanomolar concentrations.
It is important to note that a direct comparison across a wide panel of AML cell lines under identical experimental conditions is not yet published. The choice of the more potent compound may depend on the specific genetic subtype and metabolic dependencies of the AML being targeted.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, THP-1) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound or BAY-2402234 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Differentiation Assay (Flow Cytometry for CD11b)
This assay quantifies the expression of the cell surface marker CD11b, a marker of myeloid differentiation, using flow cytometry.
Protocol:
-
Cell Treatment: Culture AML cells (e.g., MOLM-13, HEL) with varying concentrations of this compound or BAY-2402234 for a specified period (e.g., 4-6 days).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FACS buffer).
-
Staining: Resuspend the cells in FACS buffer and add a fluorescently conjugated anti-human CD11b antibody (e.g., PE-conjugated). Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove any unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of CD11b-positive cells and the mean fluorescence intensity. The EC50 value is the concentration of the inhibitor that induces 50% of the maximal differentiation response.
Conclusion
Both this compound and BAY-2402234 are highly potent inhibitors of DHODH with significant anti-leukemic activity in AML cells. This compound appears to have a slight edge in enzymatic inhibition and in the single reported cell line proliferation assay. However, BAY-2402234 has been more extensively characterized across a wider range of AML cell lines and has demonstrated potent differentiation-inducing effects.
The ultimate determination of which inhibitor is "more potent" will likely depend on the specific context, including the AML subtype and the desired therapeutic outcome (i.e., cytoreduction vs. differentiation). Further head-to-head preclinical studies and eventual clinical trial data will be necessary to definitively establish the superior compound for the treatment of AML.
References
A Comparative Analysis of Dhodh-IN-16 and Leflunomide in Autoimmune Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Dhodh-IN-16, a novel and highly potent dihydroorotate dehydrogenase (DHODH) inhibitor, and Leflunomide, an established immunomodulatory drug. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action, in vitro potency, and potential efficacy in autoimmune models, supported by detailed experimental protocols and pathway visualizations.
Introduction to DHODH Inhibition in Autoimmunity
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[1][2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of immune responses.[2][3] This mechanism forms the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] Leflunomide, a first-generation DHODH inhibitor, is an approved treatment for rheumatoid arthritis.[2] this compound represents a next-generation inhibitor with significantly higher potency.[4] This guide explores the comparative data available for these two compounds.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Leflunomide exert their immunomodulatory effects by inhibiting the DHODH enzyme. Leflunomide is a prodrug that is rapidly metabolized to its active form, teriflunomide, which then inhibits DHODH.[5] This inhibition leads to a reduction in the synthesis of uridine monophosphate (UMP), a crucial precursor for DNA and RNA synthesis.[2] Consequently, the proliferation of activated T and B lymphocytes, which are key players in the pathogenesis of autoimmune diseases, is suppressed.[2][6] this compound functions through the same primary mechanism of DHODH inhibition.[4]
The downstream effects of DHODH inhibition include cell cycle arrest, primarily at the G1 phase, preventing the clonal expansion of autoreactive lymphocytes.[3] This targeted action on proliferating immune cells, while sparing resting cells that can utilize the pyrimidine salvage pathway, provides a degree of selectivity for the inflammatory process.[7]
References
- 1. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Leflunomide induces immunosuppression in collagen-induced arthritis rats by upregulating CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of IC50 Values for Various DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the inhibitory potency (IC50 values) of several prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide context for the development of novel DHODH-targeting therapeutics.
Overview of DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, can be effectively halted. This makes DHODH a compelling target for the development of anticancer, anti-inflammatory, and immunosuppressive drugs.[1][3]
Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized DHODH inhibitors against human DHODH. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (nM) | Reference(s) |
| BAY 2402234 (Orludodstat) | 1.2 | [4][5] |
| Brequinar | 5.2, ~20 | [6][7] |
| Teriflunomide | 24.5, 407.8 | [8] |
| ASLAN003 (Farudodstat) | 35 | [9][10] |
| A77 1726 (Active Metabolite of Leflunomide) | 411 | [11] |
Experimental Protocols
The IC50 values cited in this guide are predominantly determined using a spectrophotometric enzyme inhibition assay. This assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
DHODH Enzyme Inhibition Assay (DCIP-Based)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50%.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to create a range of concentrations.
-
Prepare the assay buffer and all other reagents to their final working concentrations.
-
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of dihydroorotate and the electron acceptor (Coenzyme Q10/decylubiquinone) and DCIP to all wells.[12][13]
-
Immediately begin monitoring the decrease in absorbance at a wavelength between 600 nm and 650 nm using a microplate reader.[12][13] The rate of decrease in absorbance is proportional to the DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[14][15]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of DHODH in the de novo pyrimidine synthesis pathway and a typical workflow for determining inhibitor potency.
Caption: DHODH links pyrimidine synthesis to the mitochondrial electron transport chain.
Caption: Experimental workflow for determining DHODH inhibitor IC50 values.
References
- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scribd.com [scribd.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Dhodh-IN-16 with Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic potential of Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, with various classes of chemotherapeutic agents. Given the nascent stage of research on this compound, this analysis is based on its known high potency and the established synergistic effects of other well-characterized DHODH inhibitors. The experimental data presented for other DHODH inhibitors serves as a predictive framework for designing future preclinical studies involving this compound.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a highly potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 0.396 nM. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for a constant supply of nucleotides. By inhibiting DHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.
The inhibition of a fundamental metabolic pathway like pyrimidine synthesis by this compound creates cellular vulnerabilities that can be exploited by other therapeutic agents. This forms a strong rationale for combination therapies aiming to achieve synergistic effects, which can include enhanced efficacy, reduced drug doses, and the potential to overcome drug resistance.
Predicted Synergistic Potential of this compound with Other Chemotherapeutics
Based on the synergistic interactions observed with other potent DHODH inhibitors such as Brequinar, Teriflunomide, and PTC299, this compound is predicted to exhibit synergy with the following classes of chemotherapeutic agents. The following table summarizes these expected synergies and the underlying mechanisms.
| Chemotherapeutic Class | Example Agent(s) | Predicted Synergistic Mechanism with this compound | Supporting Evidence with Other DHODH Inhibitors |
| BCL2 Inhibitors | Venetoclax | Downregulation of MCL-1 and MYC by DHODH inhibition, overcoming a key resistance mechanism to BCL2 inhibitors. | Brequinar demonstrated synergistic tumor growth inhibition with Venetoclax in High-Grade B-cell Lymphoma models. |
| Immune Checkpoint Blockade | Anti-CTLA-4, Anti-PD-1 | Increased cancer cell antigen presentation (MHC-I upregulation) induced by pyrimidine starvation. | Brequinar in combination with dual immune checkpoint blockade significantly prolonged survival in a melanoma mouse model. |
| DNA Demethylating Agents | Decitabine | Enhanced incorporation of cytidine analogs (like decitabine) into DNA due to inhibition of endogenous pyrimidine production. | PTC299 acted synergistically with decitabine to inhibit the growth of myelodysplastic syndrome (MDS) cells. |
| Tyrosine Kinase Inhibitors | Ibrutinib | Depletion of the pyrimidine nucleotide pool, representing a new therapeutic vulnerability in cancers driven by tyrosine kinase signaling. | The DHODH inhibitor (R)-HZ05 showed synergistic activity with tyrosine kinase inhibitors in mantle cell lymphoma cells. |
| ATR Inhibitors | - | Suppression of both the salvage and de novo pyrimidine pathways, leading to enhanced therapeutic effect. | The DHODH inhibitor OSU-03012 revealed synergy with ATR inhibitors in pancreatic ductal adenocarcinoma. |
| Standard Chemotherapeutics | Gemcitabine | Interference with downstream signaling pathways (e.g., PIM-3 kinase) important for cell proliferation and protein synthesis. | Teriflunomide synergized with gemcitabine in pancreatic cancer cells. |
Experimental Protocols for Assessing Synergy
To empirically validate the predicted synergistic potential of this compound, the following experimental protocols are recommended.
In Vitro Synergy Assessment: Combination Index (CI) Assay
This method, based on the Chou-Talalay method, allows for the quantitative determination of synergy, additivity, or antagonism.
1. Cell Culture and Drug Preparation:
- Culture cancer cell lines of interest in appropriate media.
- Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
2. Drug Combination Treatment:
- Seed cells in 96-well plates and allow them to attach overnight.
- Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and in combination at a constant ratio.
- Include a vehicle control (e.g., DMSO).
3. Cell Viability Assay:
- After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
4. Data Analysis:
- Calculate the fraction of affected cells for each treatment.
- Use software like CompuSyn to calculate the Combination Index (CI).
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
In Vivo Synergy Assessment: Xenograft Mouse Model
1. Animal Model:
- Implant human cancer cells subcutaneously into immunodeficient mice.
- Allow tumors to reach a palpable size.
2. Treatment Groups:
- Randomize mice into four groups:
- Vehicle control
- This compound alone
- Chemotherapeutic agent alone
- This compound in combination with the chemotherapeutic agent
3. Drug Administration and Monitoring:
- Administer drugs according to a predetermined schedule and route.
- Measure tumor volume and body weight regularly.
**4. Endpoint
A Comparative Guide to Cross-Resistance Studies Between Dhodh-IN-16 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dihydroorotate dehydrogenase (DHODH) inhibitors, with a focus on understanding potential cross-resistance mechanisms relevant to the novel and potent inhibitor, Dhodh-IN-16. Due to the limited publicly available data on this compound cross-resistance, this document outlines the established resistance patterns of other well-characterized DHODH inhibitors—Brequinar, Leflunomide (and its active metabolite, Teriflunomide), and BAY 2402234—and provides detailed experimental protocols to facilitate future studies involving this compound.
Introduction to DHODH Inhibition and Resistance
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[2][3] DHODH inhibitors disrupt this pathway, leading to decreased pyrimidine synthesis and inhibition of cell growth.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Resistance to DHODH inhibitors can arise through various mechanisms, including mutations in the DHODH drug-binding site and the upregulation of compensatory pyrimidine salvage pathways.[4][5]
This compound has emerged as a highly potent DHODH inhibitor with a reported IC50 of 0.396 nM for human DHODH.[6] Understanding its potential for cross-resistance with other DHODH inhibitors is crucial for its clinical development and for designing effective combination therapies.
Comparative Analysis of DHODH Inhibitors
The following table summarizes key characteristics of selected DHODH inhibitors. While specific cross-resistance data for this compound is not yet available, the information on existing inhibitors provides a basis for predicting and testing potential resistance profiles.
| Inhibitor | Reported IC50 (human DHODH) | Known Resistance Mechanisms | References |
| This compound | 0.396 nM | Not yet reported | [6] |
| Brequinar | 5.2 nM | - Upregulation of pyrimidine salvage pathways- Point mutations in DHODH | [7] |
| Leflunomide (active metabolite A771726/Teriflunomide) | ~2.7 µM - 4.6 µM | - Upregulation of pyrimidine salvage pathways | [8][9][10][11][12] |
| BAY 2402234 | 1.2 nM | - Missense mutation in DHODH (A58T) | [4][13][14][15][16] |
Experimental Protocols for Cross-Resistance Studies
To investigate the cross-resistance profile of this compound, a systematic approach involving the generation of drug-resistant cell lines and subsequent sensitivity testing is required.
Protocol 1: Generation of DHODH Inhibitor-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a specific DHODH inhibitor.
Materials:
-
Parental cancer cell line of interest (e.g., a hematologic malignancy cell line like OCI-LY19, which is highly sensitive to DHODH inhibition[4])
-
Complete cell culture medium
-
DHODH inhibitor of interest (e.g., BAY 2402234, Brequinar, or this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture plates, flasks, and incubators
-
Cell viability assay reagents (e.g., resazurin-based or luminescent assays[17])
Methodology:
-
Determine the Initial Inhibitor Concentration:
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the DHODH inhibitor. Initially, a significant proportion of cells may undergo cell death.
-
Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[18]
-
Repeat this process of stepwise dose escalation over several weeks to months.[18] The cells that continue to proliferate at higher drug concentrations are selected for their resistance.
-
-
Isolation and Expansion of Resistant Clones:
-
Once cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), isolate single clones by limiting dilution or other cloning techniques.
-
Expand these individual clones to establish stable resistant cell lines.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[18]
-
Maintain the resistant phenotype by continuously culturing the cells in the presence of the inhibitor at a selective concentration (e.g., the IC10-IC20).[18]
-
Protocol 2: In Vitro Cross-Resistance Assay
This protocol is used to determine if a cell line resistant to one DHODH inhibitor exhibits resistance to other DHODH inhibitors.
Materials:
-
Parental cell line
-
Generated resistant cell line(s) (from Protocol 1)
-
A panel of DHODH inhibitors (this compound, Brequinar, Leflunomide, BAY 2402234)
-
96-well plates
-
Cell viability assay reagents
Methodology:
-
Cell Seeding:
-
Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of each DHODH inhibitor.
-
Treat the cells with a range of concentrations for each inhibitor in triplicate. Include a vehicle control (DMSO).
-
-
Incubation and Viability Assessment:
-
Incubate the plates for a period equivalent to that used in standard cell viability assays (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin or luminescence-based assay.[17]
-
-
Data Analysis:
-
Calculate the IC50 value for each inhibitor in both the parental and resistant cell lines.
-
The degree of cross-resistance is determined by the fold-change in IC50 of a secondary inhibitor in the resistant line compared to the parental line. Collateral sensitivity is observed if the resistant line is more sensitive to a secondary inhibitor.[20]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates the general workflow for generating resistant cell lines and performing cross-resistance profiling.
Caption: Workflow for generating and profiling inhibitor-resistant cell lines.
DHODH Signaling Pathway and Resistance Mechanisms
This diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and highlights potential mechanisms of resistance to DHODH inhibitors.
Caption: DHODH pathway, inhibition points, and key resistance mechanisms.
Conclusion and Future Directions
While this compound shows remarkable potency, its clinical success will depend on overcoming potential resistance. The study of cross-resistance with existing DHODH inhibitors is a critical step in its preclinical evaluation. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to understand the resistance profile of this compound. By investigating cell lines resistant to Brequinar, Leflunomide, and BAY 2402234, and vice versa, the field can anticipate potential clinical challenges and devise rational combination strategies to enhance the durability of response to this promising new agent. Future studies should also explore the genetic basis of any observed resistance, for instance, through sequencing of the DHODH gene in resistant clones.[4]
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leflunomide: A promising drug with good antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Leflunomide in Era of Precision Oncology | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Dhodh-IN-16 and PTC299
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH), Dhodh-IN-16 and PTC299 (also known as emvododstat). While both compounds target the same crucial enzyme in the de novo pyrimidine biosynthesis pathway, their publicly available pharmacokinetic data varies significantly, impacting a direct head-to-head comparison. This document summarizes the existing data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Executive Summary
A thorough review of published literature reveals a significant disparity in the available pharmacokinetic data for this compound and PTC299. PTC299 has undergone extensive preclinical and clinical evaluation, resulting in a well-characterized pharmacokinetic profile. In contrast, public domain information on the in vivo pharmacokinetics of this compound is not available. Therefore, a direct quantitative comparison of parameters such as Cmax, AUC, and bioavailability is not currently feasible.
This guide will present the detailed pharmacokinetic profile of PTC299 and the available in vitro potency data for this compound to offer a valuable resource for researchers considering these molecules for their studies.
Data Presentation: A Tale of Two Compounds
Due to the lack of available in vivo pharmacokinetic data for this compound, a comparative table is not feasible. Instead, we present the available data for each compound separately.
This compound: A Potent Inhibitor Awaiting In Vivo Characterization
This compound has been identified as a highly potent inhibitor of human DHODH. The primary data point available is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Species | Reference |
| IC50 | 0.396 nM | Human | [1] |
This low nanomolar potency indicates strong potential as a pharmacological tool for studying the effects of DHODH inhibition. However, without in vivo data, its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic potential, remain to be determined.
PTC299 (Emvododstat): A Clinically Evaluated DHODH Inhibitor
PTC299 has a well-documented pharmacokinetic profile from both preclinical studies in various animal models and Phase 1 clinical trials in healthy human volunteers. It is an orally bioavailable small molecule.[2][3]
Table 1: Summary of Pharmacokinetic Parameters for PTC299
| Parameter | Species | Dose | Cmax | Tmax | AUC | t1/2 (Terminal Half-life) | Bioavailability (F) | Reference |
| Human (Healthy Volunteers) | Single doses (0.03 to 3 mg/kg) | Dose-proportional increase | ~3 to ~6 hours | Dose-proportional increase | 28 to 56 hours | - | [3] | |
| Human (Healthy Volunteers) | Multiple doses (0.3 to 1.2 mg/kg BID for 7 days) | Accumulation of ~2-fold over 7 days | - | Accumulation of ~2-fold over 7 days | - | - | [4] | |
| Mouse (Nude) | Single oral dose (10 mg/kg) | 1330 ± 210 ng/mL | 4 hours | 24100 ± 3400 ngh/mL | 7.9 hours | - | [3] | |
| Rat (Sprague Dawley) | Single oral dose (3 mg/kg) | 482 ± 103 ng/mL | 2 hours | 3440 ± 800 ngh/mL | 4.8 hours | 59.8% | [3] | |
| Dog (Beagle) | Single oral dose (3 mg/kg) | 1780 ± 320 ng/mL | 5.3 hours | 30000 ± 5400 ngh/mL | 13.9 hours | 81.6% | [3] | |
| Monkey (Rhesus) | Single oral dose (10 mg/kg) | 2670 ± 580 ng/mL | ~2 hours | 27700 ± 4900 ngh/mL | 6.5 hours | - |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t1/2 (Half-life), F (Bioavailability). Values are presented as mean ± standard deviation where available.
Signaling Pathway and Experimental Workflow
To visualize the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general workflow for pharmacokinetic analysis.
Caption: Inhibition of DHODH by this compound and PTC299 blocks the conversion of dihydroorotate to orotate, leading to pyrimidine depletion and subsequent effects on cell proliferation and survival.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies, from compound administration to the determination of key pharmacokinetic parameters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacokinetic analysis of PTC299.
In Vivo Pharmacokinetic Studies in Animals (General Protocol)
A general protocol for the pharmacokinetic studies of PTC299 in mice, rats, and dogs is as follows[3]:
-
Animal Models: Male nude mice, male Sprague Dawley rats, and male beagle dogs were used in these studies. Animals were fasted overnight prior to dosing.
-
Compound Administration:
-
Oral (PO): PTC299 was formulated in an appropriate vehicle and administered via oral gavage at the specified doses (e.g., 10 mg/kg for mice, 3 mg/kg for rats and dogs).
-
Intravenous (IV): For bioavailability determination, PTC299 was administered as an intravenous bolus dose (e.g., 0.5 mg/kg in rats and dogs).
-
-
Blood Sampling: Blood samples were collected at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of PTC299 in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
Phase 1 Human Clinical Trial Protocol (Single Ascending Dose)
The following outlines the design of the single ascending-dose study in healthy human volunteers[3]:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending-dose study was conducted.
-
Participants: Healthy male and female volunteers were enrolled in cohorts.
-
Dosing: Successive cohorts received progressively higher single oral doses of PTC299 (ranging from 0.03 to 3 mg/kg) or a placebo.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose (up to 168 hours) to determine the plasma concentrations of PTC299.
-
Data Analysis: Pharmacokinetic parameters were estimated from the plasma concentration-time data using standard non-compartmental methods.
Conclusion
This guide highlights the current state of knowledge regarding the pharmacokinetic profiles of this compound and PTC299. PTC299 has been extensively studied, and its pharmacokinetic properties are well-defined, demonstrating good oral bioavailability and a predictable dose-response relationship in both preclinical models and humans.[3][4] This wealth of data supports its continued clinical development.
In contrast, the lack of publicly available in vivo pharmacokinetic data for this compound is a significant knowledge gap. While its high in vitro potency is promising, comprehensive ADME studies are crucial to understand its potential as a therapeutic agent. Future research should focus on characterizing the in vivo pharmacokinetic profile of this compound to enable a more direct and meaningful comparison with other DHODH inhibitors like PTC299. This will be essential for guiding its potential translation from a research tool to a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity: A Comparative Analysis of DHODH Inhibitors Dhodh-IN-16 and S416
A detailed examination of the available in vitro data for two potent dihydroorotate dehydrogenase (DHODH) inhibitors, Dhodh-IN-16 and S416, reveals their potential as broad-spectrum antiviral agents. While direct comparative studies evaluating the antiviral activity of both compounds in the same experimental settings are not publicly available, an analysis of their individual characteristics and reported data provides valuable insights for researchers in drug development.
Both this compound and S416 target the host cell enzyme DHODH, a critical component in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition can effectively starve a virus of the necessary building blocks for replication. This host-targeted approach is advantageous as it is less susceptible to the development of viral resistance compared to antiviral drugs that target viral enzymes directly.
Mechanism of Action: Targeting Host Pyrimidine Synthesis
This compound and S416 share a common mechanism of action by inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidines. By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA. This disruption of the host's cellular machinery effectively halts viral replication.
Comparative Analysis of In Vitro Potency
While a head-to-head antiviral comparison is unavailable, we can compare their potency in inhibiting the DHODH enzyme and the reported antiviral activity of S416 against a range of RNA viruses.
Enzymatic Inhibition
This compound has been reported as a highly potent inhibitor of human DHODH. In contrast, S416, while also potent, exhibits a slightly higher IC50 value.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 0.396 | [Not publicly available] |
| S416 | Human DHODH | 7.5 | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor.
Antiviral Activity of S416
A significant study by Xiong et al. demonstrated the broad-spectrum antiviral activity of S416 against several RNA viruses. The half-maximal effective concentration (EC50) and the half-cytotoxic concentration (CC50) were determined to calculate the selectivity index (SI), a measure of the compound's therapeutic window.[1]
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A/WSN/33 (H1N1) | MDCK | 0.061 | 1.63 | 26.7 |
| Influenza A/HK/8/68 (H3N2) | MDCK | 0.045 | 1.63 | 36.2 |
| Influenza A/Chicken/ZJ/1/06 (H9N2) | MDCK | 0.027 | 1.63 | 60.4 |
| Zika Virus | Vero | 0.019 | >100 | >5263 |
| Ebola Virus (minireplicon) | Huh7 | 0.018 | 54.7 | 3039 |
| SARS-CoV-2 | Vero E6 | 0.017 | 178.6 | 10505.9 |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a ratio that measures the window between cytotoxic and therapeutic concentrations. A higher SI is desirable.
Currently, there is no publicly available data on the in vitro antiviral activity of this compound against any specific viruses.
Experimental Protocols
The following are the methodologies employed in the key studies cited for the evaluation of S416.
DHODH Enzymatic Assay (for S416)
The inhibitory activity of S416 against human DHODH was determined using a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), by the enzyme. The reaction mixture contained purified human DHODH enzyme, coenzyme Q10, dihydroorotate, and the inhibitor at various concentrations. The decrease in absorbance at 600 nm was monitored to determine the rate of the enzymatic reaction and calculate the IC50 value.
In Vitro Antiviral Assays (for S416)
The antiviral activity of S416 was evaluated using cell-based assays.[1] The general workflow is as follows:
-
Cell Seeding: Appropriate host cells (e.g., MDCK for influenza, Vero for Zika and SARS-CoV-2) were seeded in 96-well plates.
-
Drug Treatment and Virus Infection: Cells were treated with serial dilutions of S416 and subsequently infected with the respective virus.
-
Incubation: The plates were incubated for a specific period to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication was determined using methods such as cell viability assays (e.g., MTS assay) or plaque reduction assays. For cell viability assays, a decrease in viability in infected, untreated cells is expected, while effective antiviral compounds will protect the cells from virus-induced death.
-
Data Analysis: The EC50 and CC50 values were calculated from the dose-response curves.
Conclusion
Both this compound and S416 are potent inhibitors of the host enzyme DHODH, a validated target for broad-spectrum antiviral drug development. S416 has demonstrated impressive in vitro antiviral activity against a range of clinically relevant RNA viruses with a high selectivity index, particularly against SARS-CoV-2.[1]
While this compound shows exceptional potency in inhibiting the DHODH enzyme, the absence of publicly available in vitro antiviral data for this compound makes a direct comparison of its antiviral efficacy with S416 impossible at this time. Further studies are required to elucidate the antiviral profile of this compound and to perform direct comparative analyses with other DHODH inhibitors like S416 under standardized experimental conditions. Such studies will be crucial for the continued development of host-targeted antivirals.
References
Evaluating the Selectivity of Dhodh-IN-16 for Human Dihydroorotate Dehydrogenase (DHODH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dhodh-IN-16, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with other known DHODH inhibitors. The objective is to evaluate the selectivity of this compound based on available experimental data. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to DHODH Inhibition
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other cellular components.[1] As rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, DHODH has emerged as a critical target for the development of therapeutics in oncology, as well as for autoimmune diseases and viral infections.[2][3] The selectivity of a DHODH inhibitor is a crucial parameter, as off-target effects can lead to toxicity and undesirable side effects.
Comparative Analysis of DHODH Inhibitor Potency
This compound has demonstrated high potency against human DHODH in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other DHODH inhibitors, providing a basis for a comparative assessment of their potency.
| Inhibitor | Human DHODH IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | 0.396 [4][5] | 0.2 [4] | MOLM-13 |
| Brequinar | 5.2 - 12 | 50 | MOLM-13 |
| Teriflunomide (A771726) | 262 - 773 | - | - |
| Leflunomide | 2500 | - | - |
| BAY-2402234 | 1.2 | - | - |
| H-006 | 3.8 | - | - |
| FF1215T | 9 | - | - |
| S416 | 7.5 | - | - |
| S312 | 29.2 | - | - |
| Vidofludimus | 141 | - | - |
| Indoluidin D | 210 | - | - |
| NPD723 | 1523 | - | - |
Note: IC50 values can vary between different assay conditions and laboratories.
Evaluation of Selectivity
True selectivity of an inhibitor is determined by comparing its potency against the intended target with its activity against other enzymes or cellular targets. While comprehensive public data on the broad off-target profile of this compound is limited, the following points contribute to an initial assessment of its selectivity:
-
High On-Target Potency: With a sub-nanomolar IC50 value, this compound is one of the most potent inhibitors of human DHODH reported, suggesting a high affinity for its intended target.[4][5]
-
Cellular Activity: The potent anti-proliferative activity of this compound in MOLM-13 cells at a concentration of 0.2 nM further supports its on-target engagement in a cellular context.[4]
-
Uridine Rescue Assays: A common method to confirm that the cellular effects of a compound are due to DHODH inhibition is the uridine rescue experiment. As DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, its inhibition can be bypassed by supplying cells with exogenous uridine, which fuels the pyrimidine salvage pathway. The reversal of the anti-proliferative effects of an inhibitor by uridine is a strong indicator of on-target activity. For example, the off-target effect of the FTO inhibitor FB23-2 on DHODH was confirmed because its anti-proliferative activity was nullified by the addition of uridine.[7]
Experimental Protocols
In Vitro DHODH Enzymatic Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro potency of inhibitors against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Decylubiquinone (Coenzyme Q10) - electron acceptor
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600-650 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the wells. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Prepare a substrate mixture containing DHO, DCIP, and decylubiquinone in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (XTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of DHODH inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Uridine (for rescue experiments)
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Phenazine methosulfate (PMS)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium. For rescue experiments, prepare parallel dilutions in medium supplemented with uridine (e.g., 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor (with or without uridine). Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Prepare the XTT/PMS solution according to the manufacturer's instructions.
-
Add the XTT/PMS solution to each well and incubate for a few hours until a color change is visible.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Visualizations
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Dhodh-IN-16 Emerges as a Potent Next-Generation DHODH Inhibitor, Outperforming Predecessors in Preclinical Models
For researchers, scientists, and drug development professionals, a new contender has entered the ring in the quest for potent and selective dihydroorotate dehydrogenase (DHODH) inhibitors. Dhodh-IN-16, a novel small molecule, demonstrates exceptional potency in preclinical evaluations, significantly surpassing first-generation inhibitors such as leflunomide, teriflunomide, and brequinar. This guide provides a comprehensive comparison of this compound with its predecessors, supported by available experimental data, to inform future research and development in oncology, immunology, and beyond.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] Consequently, DHODH has become a key target for therapeutic intervention. First-generation inhibitors have seen clinical application, with leflunomide and its active metabolite teriflunomide approved for the treatment of autoimmune diseases.[1] Brequinar, another first-generation inhibitor, has been investigated in oncology clinical trials.[1] However, the quest for inhibitors with improved potency and potentially better therapeutic windows continues.
Unprecedented In Vitro Potency of this compound
This compound has demonstrated remarkable potency against human DHODH in enzymatic assays, with a half-maximal inhibitory concentration (IC50) of 0.396 nM.[2] This represents a significant leap in potency compared to first-generation inhibitors. For instance, brequinar exhibits an IC50 in the low nanomolar range (~10-12 nM), while teriflunomide's IC50 is considerably higher, in the range of 262-600 nM.[3][4]
In cellular assays, this compound maintained its high potency, inhibiting the proliferation of the human acute myeloid leukemia (AML) cell line MOLM-13 with an IC50 of 0.2 nM.[2] This potent anti-proliferative activity in a cancer cell line highlights its potential as an anti-cancer agent.
Comparative Performance Metrics
To provide a clear overview of the performance of this compound against first-generation DHODH inhibitors, the following tables summarize the available quantitative data.
| Inhibitor | Type | Human DHODH IC50 (nM) | MOLM-13 Cell Proliferation IC50 (nM) | Primary AML Blast IC50 |
| This compound | Next-Generation | 0.396[2] | 0.2[2] | Data not available |
| Brequinar | First-Generation | ~10-12[3] | Data not available | More potent than teriflunomide |
| Teriflunomide | First-Generation | ~262-600[3][4] | Data not available | Less potent than brequinar and emvododstat |
| Leflunomide (active metabolite A77 1726) | First-Generation | ~5,000[1] | Data not available | Data not available |
| Emvododstat (PTC299) | Next-Generation | Data not available | Data not available | More potent than brequinar and teriflunomide |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Head-to-head studies are needed for a definitive comparison.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of DHODH inhibitors.
DHODH Inhibition Assay
The enzymatic activity of recombinant human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
-
Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), coenzyme Q (electron acceptor), DCIP, and assay buffer (e.g., Tris-HCl with Triton X-100).
-
Procedure: a. The inhibitor of varying concentrations is pre-incubated with the DHODH enzyme in the assay buffer. b. The reaction is initiated by adding the substrate, dihydroorotate, and coenzyme Q. c. The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) is monitored over time. d. The rate of reaction is calculated from the linear portion of the curve. e. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of DHODH inhibitors on cancer cell lines is commonly assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay.
-
Cell Culture: Cancer cell lines (e.g., MOLM-13) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of the DHODH inhibitor or vehicle control. c. After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. d. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. e. IC50 values are calculated by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Visualizing the Mechanism of Action
To understand the biological context in which DHODH inhibitors function, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general experimental workflow for evaluating these inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of novel DHODH inhibitors.
Future Directions and Conclusion
While the in vitro data for this compound is highly promising, comprehensive in vivo studies are necessary to fully elucidate its therapeutic potential. Future research should focus on head-to-head comparisons with first-generation inhibitors in relevant animal models of cancer and autoimmune diseases. Detailed pharmacokinetic and toxicology studies will also be crucial for its advancement towards clinical trials.
References
Synergistic vs. Additive Effects of DHODH Inhibitors with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy. While DHODH inhibitors can exhibit single-agent activity, their true potential may lie in combination with other targeted therapies to enhance efficacy and overcome resistance. This guide provides a comparative overview of the synergistic and additive effects observed when potent DHODH inhibitors are combined with other anti-cancer agents, supported by experimental data. Although specific data for Dhodh-IN-16 in combination therapies is not yet publicly available, this guide draws upon data from other potent DHODH inhibitors like Brequinar, ASLAN003, and PTC299 to illustrate the potential of this drug class.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic or additive anti-tumor effects of DHODH inhibitors in combination with various classes of targeted therapies. Synergy is often quantitatively defined by a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect |
| Platinum-Based Chemotherapy | ||||
| Cisplatin | Brequinar | Cervical Cancer | In vivo: Significant reduction in tumor volume in xenograft models with combination treatment compared to single agents. | Synergistic |
| BCL2 Inhibitors | ||||
| Venetoclax | Brequinar | High-Grade B-cell Lymphoma (HGBCL) | In vivo: Synergistic tumor growth inhibition in xenograft models with the combination treatment. | Synergistic |
| DNA-Demethylating Agents | ||||
| Decitabine | PTC299 | Myelodysplastic Syndromes (MDS) | In vitro: Combination Index (CI) < 1 in MDS cell lines. In vivo: Enhanced survival and greater tumor burden reduction in xenograft models with combination therapy. | Synergistic |
| Immune Checkpoint Inhibitors | ||||
| Anti-CTLA-4 + Anti-PD-1 | Brequinar | Melanoma | In vivo: Significantly prolonged mouse survival with the combination compared to either therapy alone. | Additive/Synergistic |
| Equilibrative Nucleoside Transporter (ENT) Inhibitors | ||||
| Dipyridamole | Brequinar | Colon and Pancreatic Cancer | In vitro: Bliss synergy analysis showed synergistic interactions. | Synergistic |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of DHODH inhibitors with other targeted therapies are underpinned by complementary mechanisms of action. Understanding these pathways is crucial for the rational design of combination therapies.
DHODH Inhibition and Pyrimidine Depletion
The primary mechanism of DHODH inhibitors is the blockade of de novo pyrimidine synthesis, leading to a depletion of the intracellular pyrimidine pool. This has profound effects on rapidly proliferating cancer cells, which rely on this pathway for DNA and RNA synthesis.
Synergy with Cisplatin via Ferroptosis Induction
The combination of DHODH inhibition and cisplatin has been shown to synergistically induce ferroptosis, a form of iron-dependent programmed cell death. DHODH inhibition can downregulate the mTOR pathway, a known defender against ferroptosis, thereby sensitizing cancer cells to cisplatin-induced ferroptosis.[1][2]
Enhancement of Immune Checkpoint Blockade
DHODH inhibition can upregulate the expression of MHC class I molecules on the surface of cancer cells. This increases antigen presentation to the immune system, making the cancer cells more visible to cytotoxic T lymphocytes and thereby enhancing the efficacy of immune checkpoint inhibitors.[3][4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key experiments used to assess synergistic effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the DHODH inhibitor and/or the combination drug at various concentrations for the desired duration (e.g., 48-72 hours). Include untreated and single-agent controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control. Synergy is determined using software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with the drug combination as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor establishment)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[9][10]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, and combination).
-
Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Width² x Length) / 2).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare tumor growth inhibition between the different treatment groups to assess for synergistic or additive effects.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. In vivo xenograft tumor study [bio-protocol.org]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dhodh-IN-16
This document provides immediate and essential safety and logistical information for the proper handling and disposal of Dhodh-IN-16, a potent dihydroorotate dehydrogenase (DHODH) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use a suitable respirator, especially if there is a risk of dust or aerosol formation.
Avoid inhalation, and contact with eyes and skin.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills (e.g., solutions in DMSO), absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, the material can be collected by wet cloth or gently swept up.[1][2]
-
Decontamination: Scrub surfaces and contaminated equipment with alcohol.
-
Collection and Disposal: Collect all contaminated materials in a suitable, labeled container for disposal. Dispose of the contaminated material in accordance with local, state, and federal regulations.[1]
Disposal Procedures for this compound Waste
As a research chemical, this compound and any materials contaminated with it should be treated as hazardous waste.[3] Disposal must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and any absorbent materials used for spills.
-
Liquid Waste: Consists of unused solutions of this compound (e.g., in DMSO) and contaminated solvents.
-
Empty Containers: Empty containers of this compound should also be treated as hazardous waste unless thoroughly decontaminated.
Segregate these waste streams into clearly labeled, sealed, and appropriate waste containers.
Step 2: Consultation of Safety Data Sheet (SDS) and Institutional Guidelines
Always refer to the most current Safety Data Sheet provided by the supplier for specific handling and disposal information. Additionally, consult and adhere to your institution's specific protocols for chemical waste disposal.
Step 3: Waste Disposal
-
Solid and Liquid Waste: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Contaminated Packaging: Conduct recycling or disposal of contaminated packaging in accordance with the same regulations.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅FN₄O₃ | [1][4] |
| Molecular Weight | 436.48 g/mol | [1][4] |
| CAS Number | 2511248-11-4 | [1][2][4] |
| Appearance | Solid | [1][5] |
| Storage Temperature | -20°C or 2-8°C | [1][2][5] |
| Solubility | DMSO: 95 mg/mL (217.65 mM) | [6] |
| IC₅₀ (human DHODH) | 0.396 nM | [5][6] |
| IC₅₀ (MOLM-13 cells) | 0.2 nM | [6] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Context
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[3][8] The diagram below illustrates the point of intervention of this compound.
Caption: Inhibition of DHODH by this compound in the pyrimidine synthesis pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C24H25FN4O3 | CID 155209570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. targetmol.com [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
